1,3-Dibromonaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXDEDLMJFARFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472507 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52358-73-3 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dibromonaphthalene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromonaphthalene is a halogenated aromatic hydrocarbon with a unique substitution pattern that imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, and spectroscopic signature. It delves into established synthetic methodologies and explores the compound's reactivity, with a particular focus on its utility in modern palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for scientists leveraging this versatile building block in the fields of materials science, agrochemicals, and pharmaceutical development.
Physicochemical and Structural Properties
This compound is a solid at room temperature, often appearing as a colorless oil that solidifies upon freezing.[1] Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 52358-73-3 | [2] |
| Molecular Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.96 g/mol | [1][2] |
| Melting Point | 63-64 °C (from Ethanol) | [3] |
| Appearance | Colorless oil that solidifies upon freezing | [1] |
| Solubility | Soluble in organic solvents like THF, diethyl ether, and light petroleum | [1] |
Molecular Structure:
The 1,3-substitution pattern on the rigid naphthalene core results in an unsymmetrical molecule.[3] This asymmetry is a key feature, influencing its dipole moment and reactivity. Theoretical studies have shown that this compound is thermodynamically more favorable than its 1,4-isomer, which helps explain its preferential formation in certain synthesis routes.[4] The presence of two bromine atoms, which are excellent leaving groups, on the aromatic system makes this compound a prime substrate for a variety of chemical transformations.
Spectroscopic Profile
The structural features of this compound are clearly delineated by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is complex due to the unsymmetrical nature of the molecule. Key diagnostic signals include a downfield doublet for the H-8 proton (around δ 8.20 ppm), which is deshielded by the peri-interaction with the bromine atom at C-1. Two distinct doublets with a small meta-coupling constant (J ≈ 1.9 Hz) are characteristic of the H-2 and H-4 protons, confirming the 1,3-substitution pattern.[1][3]
-
¹³C NMR: The carbon NMR spectrum shows ten distinct signals for the aromatic carbons, further confirming the molecule's asymmetry.[1]
-
Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Synthesis of this compound
A robust and high-yield synthesis of this compound starts from naphthalene.[3][5] The process involves two main steps:
-
Photobromination: Naphthalene undergoes photobromination with molecular bromine to form a single stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (approx. 90%).[3] This radical addition reaction is favored over electrophilic substitution under photochemical conditions.
-
Dehydrobromination: The resulting tetrabromide intermediate is then treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF).[1] This base-induced double dehydrobromination eliminates two equivalents of HBr, leading to the formation of the aromatic this compound in excellent yield (approx. 88%).[3]
This method is advantageous as it utilizes a readily available starting material and is efficient for large-scale preparations.[3]
Chemical Reactivity and Synthetic Applications
The two bromine atoms on the naphthalene ring are chemically distinct, allowing for selective and sequential reactions. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. It is widely used to form C-C bonds and synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.[6][7][8]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with an amine. It is a powerful method for synthesizing arylamines, which are prevalent in drug candidates and functional materials.[7][8][9]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form C-C bonds, providing access to aryl-alkyne structures found in various advanced materials.[6][7]
The ability to perform these reactions selectively at one of the C-Br positions by carefully controlling reaction conditions allows for the stepwise elaboration of the naphthalene core.
Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3-Dibromonaphthalene: Synthesis, Properties, and Applications
As a pivotal intermediate in synthetic organic chemistry, 1,3-Dibromonaphthalene presents a unique molecular scaffold for researchers and drug development professionals. Its dissymmetrical substitution pattern offers distinct reactivity at the bromine-bearing positions, enabling the regioselective synthesis of complex naphthalene derivatives. This guide provides an in-depth exploration of its core identifiers, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and its applications as a versatile building block in medicinal chemistry.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. This compound is cataloged under a specific CAS Registry Number, which ensures unambiguous identification in databases and regulatory documents.[1][2][3] Its key identifiers and physical properties are summarized below.
Table 1: Core Identifiers for this compound
| Identifier Type | Value | Source |
| CAS Registry Number | 52358-73-3 | PubChem[4], Pharmaffiliates[1] |
| Molecular Formula | C₁₀H₆Br₂ | PubChem[4], ChemicalBook[5] |
| IUPAC Name | This compound | PubChem[4] |
| InChI | InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | PubChem[4] |
| InChIKey | FXXDEDLMJFARFD-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)Br | PubChem[4] |
| Synonyms | Naphthalene, 1,3-dibromo- | Pharmaffiliates[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 285.96 g/mol | PubChem[4], ChemicalBook[5] |
| Appearance | Colourless oil that solidifies upon freezing (-20°C) | ChemicalBook[5] |
| Melting Point | 63-64 °C | ResearchGate[6] |
| Boiling Point | 334.30 °C (Predicted) | Biosynth[7] |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[1], Biosynth[7] |
graph "1_3_Dibromonaphthalene_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define node positions for the naphthalene core n1 [pos="0,1!", label=""]; n2 [pos="-0.87,0.5!", label=""]; n3 [pos="-0.87,-0.5!", label=""]; n4 [pos="0,-1!", label=""]; n5 [pos="0.87,-0.5!", label=""]; n6 [pos="0.87,0.5!", label=""]; n7 [pos="1.74,1!", label=""]; n8 [pos="2.61,0.5!", label=""]; n9 [pos="2.61,-0.5!", label=""]; n10 [pos="1.74,-1!", label=""]; // Define atom nodes c1 [pos="-1.2,1.2", label="C1"]; c2 [pos="-1.2,0", label="C2"]; c3 [pos="-1.2,-1.2", label="C3"]; c4 [pos="0,-1.7", label="C4"]; c4a [pos="0.87,0", label=""]; c5 [pos="1.74,-1.7", label="C5"]; c6 [pos="3,-1.2", label="C6"]; c7 [pos="3,0", label="C7"]; c8 [pos="3,1.2", label="C8"]; c8a [pos="1.74,0", label=""]; br1 [pos="-2.5,1.2", label="Br", fontcolor="#EA4335"]; br3 [pos="-2.5,-1.2", label="Br", fontcolor="#EA4335"]; // Draw the naphthalene structure edge [len=1.5]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1; n5 -- n10 -- n9 -- n8 -- n7 -- n6; // Connect Bromine atoms c1 -- br1 [style=invis]; // Invisible edge for positioning c3 -- br3 [style=invis]; // Invisible edge for positioning// Add labels for atoms label_c1 [pos="-0.87,1.2", label="1"]; label_c2 [pos="-1.4,0.5", label="2"]; label_c3 [pos="-1.4,-0.5", label="3"]; label_c4 [pos="-0.87,-1.2", label="4"]; label_c5 [pos="0.87,-1.2", label="5"]; label_c6 [pos="1.4,-0.5", label="6"]; label_c7 [pos="1.4,0.5", label="7"]; label_c8 [pos="0.87,1.2", label="8"]; // Manually draw bromine bonds for clarity node [shape=none]; edge [color="#202124"]; b1_start [pos="-0.87,1.2", label=""]; b1_end [pos="-1.8,1.8", label="Br"]; b3_start [pos="-0.87,-1.2", label=""]; b3_end [pos="-1.8,-1.8", label="Br"]; b1_start -- b1_end; b3_start -- b3_end;
}
Caption: Structure of this compound with IUPAC numbering.
Synthesis and Mechanistic Rationale
The preparation of this compound is not achievable through direct electrophilic bromination of naphthalene, which preferentially yields 1-bromo and subsequently 1,4- or 1,5-dibromo derivatives. An effective and high-yield synthesis involves a two-step process starting from naphthalene: a radical-mediated addition followed by a base-induced elimination.[3][6] This method provides excellent regiochemical control.
Step 1: Photobromination of Naphthalene The first step is the photobromination of naphthalene, which proceeds via a radical addition mechanism rather than electrophilic substitution. Irradiating a solution of naphthalene and molecular bromine leads to the formation of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. This reaction gives a high yield (approx. 90%) of a single stereoisomer (α,2β,3α,4β).[3][6] The use of photochemical conditions is critical; it provides the energy to homolytically cleave the Br-Br bond, initiating the radical chain reaction that favors addition across the double bonds of one of the aromatic rings.
Step 2: Dehydrobromination of the Tetrabromo Intermediate The tetrabrominated intermediate is then subjected to double dehydrobromination using a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) is the reagent of choice.[5] The steric bulk of the tert-butoxide anion favors proton abstraction (elimination) over nucleophilic attack (substitution), leading to the efficient removal of two equivalents of hydrogen bromide (HBr) and the re-aromatization of the ring system. This elimination reaction selectively yields this compound as the major product in high yield (approx. 88%).[6]
Theoretical studies explain the preference for the 1,3-isomer over the 1,4-isomer. The this compound product possesses a higher HOMO-LUMO energy gap and a larger dipole moment, contributing to its greater thermodynamic stability compared to the 1,4-isomer, thus making its formation more favorable.[5]
Caption: High-yield two-step synthesis of this compound.
Applications in Medicinal Chemistry and Drug Discovery
While direct therapeutic applications of this compound are not prominent, its value lies in its role as a versatile building block. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant pharmacological activity, including anti-cancer and antimicrobial agents.[8][9][10] Dibromonaphthalenes serve as key intermediates for accessing these more complex derivatives.[6]
The two bromine atoms on the 1,3-dibromo scaffold serve as highly effective synthetic handles for introducing further molecular complexity and diversity through reactions such as:
-
Cross-Coupling Reactions: The C-Br bonds are ideal sites for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups and molecular fragments.
-
Lithiation and Grignard Formation: The bromine atoms can be exchanged with lithium or magnesium to form organometallic reagents. These potent nucleophiles can then react with various electrophiles to build more elaborate molecular architectures.
The ability to selectively functionalize the naphthalene core is crucial for tuning the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.[11] By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel naphthalene-based therapeutic agents. For instance, new series of naphthalene derivatives have been synthesized and evaluated as potent inhibitors of the STAT3 signaling pathway, which is implicated in triple-negative breast cancer.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[5][6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Light petroleum (bp = 40-60°C)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a suspension of potassium tert-butoxide (1.9 g, 16.7 mmol, 2.5 eq.) in 8 mL of dry THF in a round-bottom flask, add a solution of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (3.0 g, 6.7 mmol, 1.0 eq.) in 27 mL of dry THF.
-
Reaction Execution: Stir the resulting reaction mixture vigorously at room temperature (approx. 20°C) overnight. The progress of the dehydrobromination can be monitored by thin-layer chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction by carefully adding deionized water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on a short silica column. Elute the column with light petroleum (bp = 40-60°C).
-
Product Isolation: Collect the fractions containing the product and evaporate the eluent. This yields this compound (1.69 g, 88% yield) as a colorless oil which will solidify upon storage at -20°C.[5]
Safety and Handling
As with any laboratory chemical, this compound should be handled with care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
General Advice: Consult a physician in case of exposure. Show the SDS to the attending doctor.[9]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
Skin Contact: In case of contact, wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Personal Protective Equipment: Use personal protective equipment such as safety glasses, chemical-resistant gloves, and a lab coat. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[10]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[10]
The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 52358-73-3|this compound|BLD Pharm [bldpharm.com]
- 3. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 1,3-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, including those with applications in materials science and pharmaceutical development. Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting, from designing reaction conditions to ensuring its purity and proper handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies and spectroscopic data.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting the behavior of the compound in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Br₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 285.96 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 52358-73-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 63-64 °C | --INVALID-LINK-- |
| Boiling Point | 334.30 °C | --INVALID-LINK-- |
| Density (estimated) | 1.82 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless oil that solidifies upon freezing; can also appear as a dark brown solid | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in many organic solvents such as ethers and chlorinated solvents. | --INVALID-LINK-- |
Experimental Determination of Physical Properties
Accurate determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a compound. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range. A common and reliable method for determining the melting point is the capillary tube method.
Experimental Protocol: Capillary Tube Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
For solids with a relatively low boiling point, or for instances where distillation is not feasible, the boiling point can be determined using a micro-method with a Thiele tube.
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.
-
Observation and Recording: The heating is stopped once a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.
Figure 2: Workflow for Micro Boiling Point Determination.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CD₂Cl₂):
-
δ 8.20 (d, J = 8.3 Hz, 1H, H-8)
-
δ 8.02 (d, J = 1.9 Hz, 1H, H-4)
-
δ 7.91 (d, J = 1.9 Hz, 1H, H-2)
-
δ 7.79 (dd, J = 8.2, 1.5 Hz, 1H, H-5)
-
δ 7.66 - 7.56 (m, 2H, H-6,7)[1]
¹³C NMR (101 MHz, CD₂Cl₂):
-
δ 135.7 (C-4a)
-
δ 133.1 (C-2)
-
δ 131.2 (C-8a)
-
δ 130.6 (C-4)
-
δ 128.4 (C-7)
-
δ 128.4 (C-6)
-
δ 128.1 (C-5)
-
δ 127.6 (C-8)
-
δ 123.9 (C-1)
-
δ 119.3 (C-3)[1]
Infrared (IR) and Mass Spectrometry (MS)
While comprehensive, publicly available experimental IR and Mass Spectra for this compound are not readily found in the searched literature, the expected spectral features can be inferred. The IR spectrum would show characteristic C-H stretching and bending vibrations for the aromatic ring, as well as C-Br stretching frequencies. The mass spectrum would be expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of two bromine atoms.
Synthesis Overview
This compound is commonly synthesized via the dehydrobromination of a tetrabromonaphthalene precursor. One established method involves the photobromination of naphthalene to yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which is then dehydrobrominated to form this compound in high yield.[2][3] Another reported synthesis involves the reaction of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene with potassium tert-butoxide in tetrahydrofuran.[1]
Conclusion
The physical properties of this compound presented in this guide provide a solid foundation for its application in research and development. The methodologies for determining its melting and boiling points are standard, reliable techniques that also serve as indicators of purity. The provided NMR data is crucial for the unambiguous identification of this compound. This comprehensive understanding of its physical characteristics is essential for any scientist working with this versatile synthetic intermediate.
References
An In-Depth Technical Guide to the Spectral Data of 1,3-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structure of a Key Synthetic Intermediate
1,3-Dibromonaphthalene is a vital organobromine compound utilized in a multitude of applications, from the synthesis of novel organic materials to the development of pharmaceutical agents. Its utility as a precursor hinges on the precise understanding of its chemical structure, a task for which spectroscopic methods are indispensable. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.
The asymmetric substitution pattern of the bromine atoms on the naphthalene core gives rise to a unique spectral fingerprint, distinguishing it from its various isomers. A thorough grasp of this data is paramount for confirming the identity and purity of this compound in a laboratory setting, ensuring the integrity of subsequent synthetic transformations. This guide is structured to provide not only the spectral data itself but also the underlying principles and experimental considerations, empowering researchers to confidently identify and utilize this important chemical entity.
The Spectroscopic Fingerprint: A Multi-Faceted Approach
The definitive characterization of an organic molecule like this compound necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The asymmetry of the molecule means that all six protons are chemically non-equivalent, leading to six distinct resonances. The interpretation of the spectrum relies on the analysis of chemical shifts and spin-spin coupling constants (J-values).
A key feature to anticipate is the downfield shift of the proton at the C8 position due to the peri-interaction with the bromine atom at C1. This steric compression deshields the H8 proton, causing it to resonate at a lower field compared to the other protons. The coupling patterns will also be informative; for instance, the protons at C2 and C4 will appear as doublets due to coupling with their single ortho neighbors.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, as all ten carbon atoms are in unique chemical environments. The two carbons directly attached to the bromine atoms (C1 and C3) will be significantly deshielded and their signals will appear at a lower field. The remaining eight signals will correspond to the other aromatic carbons. The precise assignment of each signal can be achieved through the use of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
A study on the bromination of naphthalene to prepare this compound noted that the NMR spectra were consistent with the unsymmetrical structure of the 1,3-isomer, a key differentiating feature from other more symmetrical dibromonaphthalene isomers.[1][2]
Table 1: Predicted NMR Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm |
| Multiplicity | Complex multiplets, doublets | |
| Key Feature | Downfield shift of H8 proton | |
| ¹³C NMR | Number of Signals | 10 |
| Chemical Shift (δ) | Aromatic region, with C-Br carbons downfield |
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1585 | C=C stretch (aromatic ring) | Medium to Strong |
| 1500-1400 | C=C stretch (aromatic ring) | Medium to Strong |
| 850-750 | C-H out-of-plane bend (aromatic) | Strong |
| 700-500 | C-Br stretch | Strong |
The specific pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can be diagnostic for the substitution pattern of the naphthalene ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
The molecular ion peak (M⁺) will appear as a cluster of three peaks with a specific intensity ratio. The most abundant peak will be at m/z 284 (containing one ⁷⁹Br and one ⁸¹Br), with peaks of significant intensity at m/z 282 (containing two ⁷⁹Br atoms) and m/z 286 (containing two ⁸¹Br atoms). The exact mass of the molecular ion is a crucial piece of data for confirming the elemental composition.[3]
Common fragmentation pathways for brominated aromatic compounds involve the loss of a bromine atom (M-Br)⁺, followed by the loss of the second bromine atom (M-2Br)⁺.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Fragment | Comments |
| 282, 284, 286 | [C₁₀H₆Br₂]⁺ | Molecular ion cluster |
| 203, 205 | [C₁₀H₆Br]⁺ | Loss of one bromine atom |
| 126 | [C₁₀H₆]⁺ | Loss of two bromine atoms |
Experimental Protocols: A Guide to Data Acquisition
Acquiring high-quality spectral data is fundamental to accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion: A Comprehensive Spectroscopic Portrait
The combination of NMR, IR, and mass spectrometry provides a robust and unambiguous characterization of this compound. The unique features in each spectrum, from the specific chemical shifts and coupling patterns in NMR to the characteristic isotopic cluster in the mass spectrum, serve as a reliable fingerprint for this important synthetic intermediate. This in-depth understanding of its spectral data is crucial for researchers in ensuring the quality and identity of their materials, thereby underpinning the success of their scientific endeavors.
References
A Theoretical Investigation into the Stability of 1,3-Dibromonaphthalene: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the stability of 1,3-Dibromonaphthalene, a molecule of interest in the development of advanced organic materials and pharmaceutical intermediates. Halogenated naphthalenes serve as critical building blocks in modern chemical synthesis, and a thorough understanding of their isomeric stability is paramount for predicting reaction outcomes, optimizing synthesis protocols, and designing novel molecular architectures.[1] This document offers researchers, scientists, and drug development professionals a detailed exploration of the computational methodologies used to evaluate the thermodynamic and kinetic stability of this compound relative to its isomers. We delve into the causality behind the selection of computational methods, provide step-by-step protocols for performing these analyses, and present a framework for interpreting the results.
Introduction: The Significance of Isomeric Stability in Halogenated Naphthalenes
Naphthalene derivatives are foundational to a wide array of applications, from organic light-emitting diodes (OLEDs) to bioactive compounds. The introduction of halogen substituents, such as bromine, onto the naphthalene core significantly modulates the molecule's electronic properties, reactivity, and intermolecular interactions.[1] There are ten possible constitutional isomers of dibromonaphthalene, and their relative stability is not intuitive.[2] The precise positioning of the bromine atoms dictates the molecule's dipole moment, steric hindrance, and the distribution of electron density within the aromatic system.
A priori knowledge of the most stable isomers is crucial for synthetic chemists. Reactions such as the bromination of naphthalene can lead to a mixture of products, and understanding the thermodynamic landscape can aid in the development of regioselective synthetic routes.[3] Furthermore, in materials science, the stability of a particular isomer can influence its packing in the solid state and, consequently, its bulk properties.
This guide will focus on the application of Density Functional Theory (DFT), a robust quantum chemical method, to elucidate the stability of this compound. We will explore key metrics of stability, including relative energies, HOMO-LUMO gaps, and carbon-bromine bond dissociation energies.
Theoretical Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is the judicious selection of a computational method. Our approach is designed to be a self-validating system, where the choice of functional and basis set is justified by a balance of proven accuracy for similar chemical systems and computational efficiency.
The Choice of Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry due to its favorable scaling with system size and its ability to provide accurate results for a wide range of chemical systems. For the study of organic molecules, including aromatic hydrocarbons, DFT methods have demonstrated high efficacy in predicting geometries, reaction energies, and electronic properties.[4]
Functional and Basis Set Selection: B3LYP/6-31+G(d,p)
For this guide, we will primarily focus on the B3LYP hybrid functional in conjunction with the 6-31+G(d,p) Pople-style basis set . This level of theory represents a well-established compromise between accuracy and computational cost for organic molecules.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. B3LYP has a long track record of providing reliable structural and energetic predictions for a vast range of organic compounds.[5][6][7] While more modern functionals exist, B3LYP's performance is well-documented, making it a trustworthy choice for foundational studies. For systems where dispersion forces are critical, dispersion-corrected functionals like B3LYP-D3 may offer improved accuracy.[8]
-
6-31+G(d,p) Basis Set: This basis set provides a good description of the electronic structure of first- and second-row elements.
-
6-31G: A split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two, allowing for more flexibility in describing chemical bonds.
-
+: The addition of diffuse functions on heavy (non-hydrogen) atoms is crucial for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity.
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the anisotropic nature of electron density in molecules and are critical for accurate geometry optimizations and frequency calculations.
-
Authoritative Grounding: While the B3LYP/6-31+G(d,p) level of theory is a robust starting point, it is important to acknowledge that for heavy elements like bromine, other basis sets may offer superior accuracy. For high-accuracy benchmark studies, correlation-consistent basis sets (e.g., aug-cc-pVTZ) or basis sets specifically designed for DFT calculations with heavier elements should be considered.[9][10][11] However, these come at a significantly higher computational cost. The choice of B3LYP/6-31+G(d,p) is a pragmatic one, providing a reliable entry point for the non-specialist while being grounded in decades of computational chemistry literature.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline the key computational experiments for determining the stability of this compound. These steps can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol is fundamental for finding the lowest energy structure of each dibromonaphthalene isomer and confirming it is a true minimum on the potential energy surface. The vibrational analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating thermodynamic properties.
-
Input File Preparation:
-
Construct the initial 3D coordinates for each of the ten dibromonaphthalene isomers. Standard molecular modeling software can be used for this.
-
Create an input file specifying the B3LYP functional and the 6-31+G(d,p) basis set.
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Specify the charge (0) and spin multiplicity (singlet).
-
-
Execution of Calculation: Submit the input file to the quantum chemistry software.
-
Analysis of Output:
-
Convergence: Confirm that the geometry optimization has converged successfully.
-
Vibrational Frequencies: Check the output of the frequency calculation. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be perturbed and re-optimized.
-
Extraction of Data: Record the final electronic energy, the ZPVE, and the Gibbs free energy for each isomer.
-
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Protocol 2: Calculation of Carbon-Bromine Bond Dissociation Energy (BDE)
The C-Br BDE is a key indicator of the bond's strength and the molecule's susceptibility to decomposition via homolytic cleavage.
-
Optimized Structures: Use the optimized structures of the parent molecule (this compound) and the resulting radical fragments (bromonaphthyl radical and a bromine radical) obtained from Protocol 1. The radicals will have a doublet spin multiplicity.
-
Energy Calculations: Perform single-point energy calculations on the optimized structures of the parent molecule and the two radical fragments at the same level of theory (B3LYP/6-31+G(d,p)).
-
BDE Calculation: The BDE is calculated as follows: BDE = [E(bromonaphthyl radical) + E(bromine radical)] - E(this compound) Where E represents the ZPVE-corrected electronic energy of each species.[12][13]
Caption: Workflow for C-Br Bond Dissociation Energy Calculation.
Data Presentation and Interpretation
The results from the computational protocols should be organized systematically to facilitate comparison and interpretation.
Relative Stability of Dibromonaphthalene Isomers
The relative stability of the ten dibromonaphthalene isomers can be determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Table 1: Calculated Thermodynamic Properties of Dibromonaphthalene Isomers at 298.15 K
| Isomer | Electronic Energy + ZPE (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| 1,2- | Calculated Value | Calculated Value | Calculated Value |
| 1,3- | Calculated Value | Calculated Value | Calculated Value |
| 1,4- | Calculated Value | Calculated Value | Calculated Value |
| 1,5- | Calculated Value | Calculated Value | Calculated Value |
| 1,6- | Calculated Value | Calculated Value | Calculated Value |
| 1,7- | Calculated Value | Calculated Value | Calculated Value |
| 1,8- | Calculated Value | Calculated Value | Calculated Value |
| 2,3- | Calculated Value | Calculated Value | Calculated Value |
| 2,6- | Calculated Value | Calculated Value | Calculated Value |
| 2,7- | Calculated Value | Calculated Value | Calculated Value |
Note: The relative Gibbs free energy is calculated with respect to the most stable isomer (which will have a value of 0.0 kcal/mol).
A study on diisopropylnaphthalene isomers using DFT found that β,β'-isomers (like 2,6- and 2,7-) were generally more stable than α,β- or α,α'-isomers, primarily due to reduced steric hindrance.[8] A similar trend is expected for dibromonaphthalene, with steric repulsion between adjacent bromine atoms in isomers like 1,8-dibromonaphthalene leading to significant destabilization.
Kinetic Stability and Electronic Properties
The HOMO-LUMO gap is a useful indicator of the kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Table 2: Calculated Electronic Properties of Dibromonaphthalene Isomers
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 1,4-Dibromonaphthalene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Other Isomers... | ... | ... | ... | ... |
Previous theoretical work has indicated that this compound has a larger HOMO-LUMO gap than 1,4-dibromonaphthalene, suggesting greater kinetic stability for the 1,3-isomer. The same study also reported a higher dipole moment for this compound, which was interpreted as favoring its formation.
C-Br Bond Strength
The calculated BDE provides a quantitative measure of the strength of the carbon-bromine bond. This is particularly relevant for understanding potential degradation pathways, such as debromination, which can occur under thermal or photochemical stress.
Table 3: Calculated C-Br Bond Dissociation Energies
| Molecule | C-Br Bond Position | Bond Dissociation Energy (kcal/mol) |
| This compound | C1-Br | Calculated Value |
| C3-Br | Calculated Value | |
| 1-Bromonaphthalene | C1-Br | Calculated Value |
Comparing the BDEs in this compound to a monosubstituted analogue like 1-bromonaphthalene can reveal the electronic effect of the second bromine atom on bond strength.
Conclusion
This technical guide has outlined a robust theoretical framework for investigating the stability of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and bond dissociation energy calculations, researchers can gain valuable insights into the thermodynamic and kinetic factors that govern the behavior of this and other halogenated naphthalene isomers. The presented workflow, grounded in established computational chemistry principles, provides a self-validating system for generating reliable and actionable data. This theoretical understanding is an indispensable tool for guiding synthetic efforts and designing novel materials with tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. How many position isomers of dibromo naphthalene are class 12 chemistry CBSE [vedantu.com]
- 3. kth.diva-portal.org [kth.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Novel Synthetic Approach to Heteroatom Doped Polycyclic Aromatic Hydrocarbons: Optimizing the Bottom-Up Approach to Atomically Precise Doped Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation consistent basis sets designed for density functional theory: Third-row atoms (Ga-Br) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
An In-Depth Technical Guide to the Initial Synthesis Pathways for 1,3-Dibromonaphthalene
Abstract
1,3-Dibromonaphthalene is a key intermediate in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern makes it a valuable building block, but also presents significant regioselectivity challenges in its synthesis. Direct electrophilic bromination of naphthalene typically yields a mixture of isomers, with the 1,4- and 1,5-isomers often predominating. This guide provides an in-depth exploration of the primary synthetic strategies to obtain this compound, focusing on a method that leverages a photobromination-dehydrobromination sequence. We will delve into the mechanistic underpinnings of this pathway, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, regioselective synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and reliable method for the preparation of this specific isomer.
Chapter 1: The Challenge of Regioselectivity in Naphthalene Bromination
Naphthalene's reactivity towards electrophilic aromatic substitution is greater than that of benzene. This is due to the stabilization of the intermediate carbocation (the arenium ion) across two rings. Substitution at the alpha (1-) position is generally favored over the beta (2-) position because the resulting arenium ion is more stabilized by resonance.
However, when introducing a second substituent, the directing effects of the first bromine atom and the overall electronic properties of the bromonaphthalene ring come into play. Direct dibromination of naphthalene often leads to a mixture of products, primarily the 1,4- and 1,5-dibromonaphthalenes. The formation of the 1,3-isomer via direct electrophilic substitution is not a favored pathway, making its isolation from such mixtures difficult and inefficient. To overcome this challenge, alternative, more regioselective methods are required.
Chapter 2: A Regioselective Pathway via Photobromination and Elimination
A highly effective and regioselective method to synthesize this compound involves a two-step process:
-
Photobromination: Naphthalene is first subjected to an addition reaction with excess bromine under photochemical conditions to form 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene.
-
Dehydrobromination: This saturated intermediate is then treated with a strong base to induce a double elimination of hydrogen bromide, yielding the aromatic this compound with high selectivity.
Mechanistic Principles
Step 1: Photobromination (Radical Addition)
The initial step deviates from the typical electrophilic substitution. By using photochemical irradiation (e.g., with a projector lamp), the reaction proceeds via a free radical mechanism. Light provides the energy to homolytically cleave the Br-Br bond, generating bromine radicals (Br•). These radicals then add across one of the double bonds in a naphthalene ring. This process continues until one of the rings is saturated with bromine atoms, leading to the formation of a stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. This radical addition is a key differentiator from electrophilic substitution, which would typically occur in the presence of a Lewis acid catalyst and in the dark.
Step 2: Dehydrobromination (E2 Elimination)
The subsequent dehydrobromination is a classic elimination reaction. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is used to abstract protons from the tetrabrominated intermediate. The removal of two molecules of HBr restores the aromaticity of the naphthalene ring system. Theoretical studies suggest that the formation of this compound is thermodynamically favored over the 1,4-isomer in this elimination reaction.
Below is a diagram illustrating the overall workflow of this synthesis pathway.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Part A: Synthesis of 1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Reaction Setup: In a photochemical reaction apparatus equipped with an internal lamp (e.g., 150W projector lamp) and a cooling system, dissolve naphthalene (1 equivalent) in carbon tetrachloride (CCl4).
-
Bromination: Cool the solution to below 10°C. While irradiating, add a solution of bromine (4 equivalents) in CCl4 dropwise.
-
Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the bromine color.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Crystallize the resulting crude product from a dichloromethane-hexane solvent system to yield pure 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. A yield of approximately 90% can be expected.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (2.5 equivalents) in dry tetrahydrofuran (THF).
-
Addition: To this suspension, add a solution of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (1 equivalent) in dry THF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and evaporate the solvent.
-
Purification: Purify the residue by passing it through a short silica column using light petroleum as the eluent. This should yield this compound as a colorless oil that solidifies upon freezing. An expected yield is around 88%.
Causality Behind Experimental Choices
-
Solvent Choice: Carbon tetrachloride (CCl4) in the first step is a non-polar solvent that is suitable for radical reactions. Tetrahydrofuran (THF) in the second step is a polar aprotic solvent that is ideal for the E2 elimination with potassium tert-butoxide.
-
Temperature Control: Keeping the photobromination reaction below 10°C helps to control the reaction rate and minimize side product formation.
-
Base Selection: Potassium tert-butoxide is a bulky, strong base. Its steric hindrance makes it a poor nucleophile, thus favoring the desired elimination reaction over potential substitution reactions.
-
Purification: The use of column chromatography is crucial for separating the desired this compound from any unreacted starting material or isomeric byproducts.
Chapter 3: Alternative Approaches and Comparative Analysis
While the photobromination-elimination sequence is highly effective, other strategies exist, though they often present their own challenges.
Direct Bromination of 1-Bromonaphthalene: Electrophilic bromination of 1-bromonaphthalene can be performed, but it primarily yields 1,4-dibromonaphthalene (major product) and 1,5-dibromonaphthalene. Achieving selectivity for the 1,3-isomer is difficult with this method.
Sandmeyer Reaction: A regioselective synthesis could theoretically be designed starting from a suitably substituted aminonaphthalene, such as 3-bromo-1-naphthylamine or 1-amino-3-bromonaphthalene. The Sandmeyer reaction allows for the conversion of an amino group into a bromide via a diazonium salt intermediate. However, this multi-step approach is dependent on the availability and synthesis of the required amino-bromo-naphthalene precursor.
The following diagram outlines the logical steps involved in a potential Sandmeyer synthesis.
Caption: A potential Sandmeyer reaction pathway to this compound.
Data Summary and Comparison
| Pathway | Key Steps | Regioselectivity | Yield | Complexity |
| Photobromination/Elimination | Radical addition, E2 elimination | High for 1,3-isomer | ~77% (overall) | Moderate |
| Direct Dibromination | Electrophilic substitution | Low (mixture of isomers) | Variable | Low |
| Sandmeyer Reaction | Diazotization, Cu(I) catalyzed substitution | High (precursor dependent) | Variable | High (precursor synthesis) |
Chapter 4: Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Use with caution and appropriate containment.
-
Potassium tert-Butoxide: A corrosive and flammable solid. Reacts violently with water. Handle in an inert, dry atmosphere.
-
UV Radiation: The photochemical reaction step involves UV light, which can be harmful to the eyes and skin. Ensure the apparatus is properly shielded.
Conclusion
The synthesis of this compound presents a significant regiochemical challenge. While direct bromination is straightforward, it fails to produce the desired isomer in high yield. The photobromination of naphthalene to form 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by a base-induced dehydrobromination, stands out as a robust and high-yield pathway. This method's success lies in circumventing the conventional electrophilic aromatic substitution route and instead utilizing a radical addition followed by a controlled elimination, which thermodynamically favors the formation of the 1,3-disubstituted product. This guide provides the foundational knowledge and a detailed protocol for researchers to successfully synthesize this valuable chemical intermediate.
The Synthetic Versatility of 1,3-Dibromonaphthalene: A Technical Guide for Researchers
Introduction
In the landscape of organic synthesis and drug discovery, the naphthalene scaffold remains a cornerstone for the development of complex molecular architectures with significant biological and material science applications. Among its many derivatives, 1,3-Dibromonaphthalene (CAS: 52358-73-3) emerges as a particularly versatile building block.[1] Its unique substitution pattern, with two bromine atoms at positions that offer differential reactivity, provides a powerful handle for chemists to introduce a variety of functional groups and construct intricate molecular frameworks. This guide provides an in-depth exploration of the reactivity and synthetic potential of this compound, offering field-proven insights and detailed protocols for its application in modern organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.96 g/mol | [2] |
| Appearance | Colourless oil that solidifies upon freezing (-20°C) | [2] |
| Melting Point | 63-64 °C | [3] |
| CAS Number | 52358-73-3 | [1][2] |
Synthesis and Structural Rationale
The regioselective synthesis of this compound is a critical first step for its utilization. A robust and high-yielding method involves a two-step process starting from naphthalene.[3][4] The causality behind this synthetic choice lies in the inherent reactivity of the naphthalene core. Direct electrophilic bromination of naphthalene tends to yield a mixture of isomers, with the 1,4- and 1,5-isomers often predominating.[5][6] To achieve the 1,3-substitution pattern, an addition-elimination strategy is employed.
First, naphthalene undergoes photobromination with molecular bromine to form α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (around 90%).[3][4] This stereospecific addition reaction sets the stage for the subsequent elimination. The second step involves dehydrobromination of the tetrabromo intermediate using a strong base, such as potassium tert-butoxide, to furnish this compound in excellent yield (approximately 88%).[2][3] Theoretical studies have shown that the formation of this compound is more favorable than the 1,4-isomer due to a larger HOMO-LUMO gap and a higher dipole moment, contributing to its greater stability.[7]
Experimental Protocol: Synthesis of this compound[2][3]
-
Photobromination of Naphthalene: In a suitable reaction vessel equipped with a light source, a solution of naphthalene in an appropriate solvent (e.g., carbon tetrachloride) is treated with a stoichiometric amount of molecular bromine. The reaction is typically carried out at low temperatures to control selectivity.
-
Isolation of Tetrabromo Intermediate: Upon completion of the reaction, the solvent is removed, and the crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene is isolated.
-
Dehydrobromination: The isolated tetrabromide is dissolved in dry tetrahydrofuran (THF). To this solution, a suspension of potassium tert-butoxide (2.5 equivalents) in dry THF is added.
-
Workup and Purification: The reaction mixture is stirred at room temperature overnight. Water is then added, and the product is extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to yield pure this compound.
Core Reactivity and Strategic Considerations
The two bromine atoms on the naphthalene ring of this compound are the focal points of its reactivity. Their presence deactivates the aromatic system towards electrophilic substitution but provides two handles for a wide array of cross-coupling and organometallic reactions. The key to harnessing the full potential of this molecule lies in understanding and controlling the sequential reactivity of the two C-Br bonds. Generally, the C-Br bond at the 1-position is sterically more hindered than the one at the 3-position, which can sometimes be exploited for selective mono-functionalization under carefully controlled conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds, and this compound is an excellent substrate for these transformations.[8][9][10] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[11][13] this compound can undergo sequential or double Suzuki-Miyaura couplings to generate di- or poly-aryl naphthalene derivatives.[14]
Causality in Protocol Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, bulky phosphine ligands can promote the oxidative addition step and prevent catalyst deactivation. The base plays a critical role in activating the boronic acid for transmetalation.[13]
-
To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.1 or 2.2 equivalents for mono- or di-substitution), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., toluene, DMF, or dioxane/water mixture) is added a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling utilizes organotin reagents as the nucleophilic partner.[12][15] A key advantage of this reaction is the tolerance of a wide range of functional groups.[16] However, the toxicity of organotin compounds is a significant drawback.[12][15]
Expertise in Action: In a Stille coupling, the choice of the organostannane is critical. Tributyltin reagents are common, but the resulting tributyltin halides can be difficult to remove. Using trimethyltin reagents can sometimes simplify purification. Additives like Cu(I) salts can accelerate the transmetalation step.
-
In a flame-dried flask under an inert atmosphere, this compound (1 equivalent), the organostannane (1.1 or 2.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) are dissolved in a dry, degassed solvent (e.g., THF, DMF, or toluene).[17]
-
The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until completion.
-
The reaction is cooled, and a saturated aqueous solution of KF is often added to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.
-
The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of aryl alkynes.[18][19] The reaction is typically co-catalyzed by palladium and copper(I) salts.[20][21]
Trustworthy Protocols: A common issue in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[22] This can be minimized by using a slight excess of the alkyne, carefully controlling the reaction temperature, and ensuring strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent this side reaction.
-
To a solution of this compound (1 equivalent) and a terminal alkyne (1.1 or 2.2 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.
-
The reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with aqueous ammonium chloride, water, and brine, then dried and concentrated.
-
The desired alkynylnaphthalene is purified by column chromatography.
Caption: Experimental workflow for a typical Sonogashira coupling.
Organometallic Transformations: Grignard and Lithiation Reactions
Beyond palladium catalysis, this compound is a valuable precursor for the formation of organometallic reagents, which can then be reacted with a wide range of electrophiles.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ethereal solvent can generate the corresponding Grignard reagent.[23] The formation of a di-Grignard reagent is also possible, though may require forcing conditions.[24][25] These highly nucleophilic and basic reagents can react with electrophiles such as aldehydes, ketones, esters, and nitriles.
Self-Validating System: The success of a Grignard reaction is highly dependent on anhydrous conditions.[26] All glassware must be rigorously dried, and anhydrous solvents must be used. The initiation of the reaction is often indicated by a color change and gentle refluxing of the solvent.[26] A small crystal of iodine can be used to activate the magnesium surface.[25]
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.1 or 2.2 equivalents) are placed under an inert atmosphere.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the magnesium.
-
The reaction is initiated (if necessary, by gentle heating or adding a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted in situ with the desired electrophile.
Lithiation and Subsequent Reactions
Halogen-lithium exchange using an organolithium reagent like n-butyllithium or t-butyllithium is another powerful method to generate a nucleophilic naphthalene species. This reaction is typically very fast and is often carried out at low temperatures to avoid side reactions. The resulting lithiated naphthalene is a potent nucleophile and can be trapped with various electrophiles.
Field-Proven Insights: The regioselectivity of the halogen-lithium exchange can be influenced by the reaction conditions and the organolithium reagent used. The more sterically accessible bromine at the 3-position may react preferentially under certain conditions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its two bromine atoms serve as handles for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. A thorough understanding of the principles governing these reactions, coupled with meticulous experimental technique, allows for the rational design and synthesis of a vast array of complex naphthalene-containing molecules for applications in drug discovery, materials science, and beyond.
References
- 1. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. depts.washington.edu [depts.washington.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 1,3-Dibromonaphthalene
For Immediate Release
A comprehensive technical guide detailing the historical discovery and evolving synthesis of 1,3-dibromonaphthalene, a pivotal intermediate in organic synthesis and drug development. This document provides researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its initial preparation to modern, high-yield synthetic protocols.
Introduction: The Strategic Importance of this compound
This compound (C₁₀H₆Br₂) is a halogenated aromatic hydrocarbon that has emerged as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it an important building block in the development of pharmaceuticals, advanced materials, and agrochemicals. The strategic placement of the two bromine atoms on the naphthalene core offers distinct reactivity, enabling chemists to introduce a variety of substituents through cross-coupling reactions. This guide delves into the historical context of its discovery and traces the evolution of its synthesis, providing a robust resource for professionals in the chemical sciences.
The Genesis of this compound: A Historical Perspective
The first documented synthesis of this compound is credited to Raphael Meldola in 1879.[1] His pioneering work involved the deamination of 2,4-dibromo-α-naphthylamine. This early method, while groundbreaking for its time, highlights the challenges chemists faced in selectively preparing specific isomers of substituted naphthalenes. The synthesis likely proceeded through a diazotization reaction followed by a Sandmeyer-type reaction, a common method in the late 19th century for the conversion of aromatic amines to various functional groups.
The causality behind this early experimental choice lies in the directing effects of the amino group in electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. Therefore, the bromination of α-naphthylamine would be expected to yield 2,4-dibromo-α-naphthylamine. Subsequent removal of the amino group via diazotization and reduction would then yield the desired this compound. This multi-step process, while effective, was often hampered by modest yields and the need for harsh reaction conditions.
The Evolution of Synthesis: Towards a More Efficient and Scalable Protocol
Over the decades, the synthesis of this compound has evolved significantly, driven by the need for higher yields, greater purity, and more environmentally benign procedures. The most prominent modern method involves a two-step sequence starting from naphthalene.
Modern Synthetic Approach: Photobromination and Dehydrobromination
A highly efficient and widely adopted contemporary method for the preparation of this compound involves the photobromination of naphthalene to form a key intermediate, 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by a dehydrobromination step.[1][2] This approach offers a significant improvement in terms of yield and selectivity over earlier methods.
Step 1: Photobromination of Naphthalene
The initial step involves the addition of bromine to naphthalene under photochemical conditions. This reaction proceeds via a free-radical mechanism to yield a single stereoisomer of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (approximately 90%).[1][2] The choice of a photochemical pathway is crucial as it favors the addition reaction over electrophilic substitution on the aromatic ring.
Caption: Photobromination of Naphthalene.
Step 2: Dehydrobromination
The tetrabrominated intermediate is then subjected to dehydrobromination using a strong base, typically potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF).[3] This elimination reaction removes two equivalents of hydrogen bromide, leading to the formation of the aromatic this compound in excellent yield (around 88%).[1][2][3] The use of a bulky, non-nucleophilic base like potassium tert-butoxide is critical to favor the elimination pathway over competing substitution reactions.
Caption: Dehydrobromination to this compound.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the modern synthesis of this compound is a self-validating system, where the successful isolation of the intermediate and the final product with the expected spectroscopic characteristics confirms the efficacy of the procedure.
Materials:
-
Naphthalene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent for photobromination)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Light petroleum (boiling point 40-60 °C)
-
Silica gel
Experimental Workflow:
Caption: Experimental Workflow for the Synthesis of this compound.
Detailed Procedure:
-
Photobromination: In a suitable reaction vessel equipped with a light source, dissolve naphthalene in carbon tetrachloride. Cool the solution and slowly add a stoichiometric amount of bromine while irradiating the mixture. Continue the reaction until the characteristic color of bromine disappears. The crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene can be isolated by removing the solvent under reduced pressure.
-
Dehydrobromination: In a separate flask, prepare a suspension of potassium tert-butoxide in anhydrous THF. To this suspension, add a solution of the 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate in anhydrous THF. Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: After the reaction is complete, quench the mixture by carefully adding water. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using light petroleum as the eluent to afford pure this compound.[3]
Characterization and Data Presentation
The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | CD₂Cl₂ | 8.20 (d, J = 8.3 Hz, 1H), 8.02 (d, J = 1.9 Hz, 1H), 7.91 (d, J = 1.9 Hz, 1H), 7.79 (dd, J = 8.2, 1.5 Hz, 1H), 7.66 - 7.56 (m, 2H)[3] |
| ¹³C NMR | CD₂Cl₂ | 135.7, 133.1, 131.2, 130.6, 128.4, 128.4, 128.1, 127.6, 123.9, 119.3[3] |
Conclusion: A Legacy of Innovation in Synthetic Chemistry
The journey of this compound from its initial discovery in the late 19th century to its efficient, modern-day synthesis is a testament to the continuous innovation in the field of organic chemistry. The development of selective and high-yield synthetic routes has transformed this once-elusive isomer into a readily accessible and highly valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the key milestones in the history of this compound, offering both historical context and practical, field-proven insights into its synthesis.
References
An In-depth Technical Guide to the Solubility of 1,3-Dibromonaphthalene in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromonaphthalene, a key intermediate in various synthetic and developmental processes. In the absence of extensive published quantitative solubility data for this specific compound, this document offers a robust predictive analysis based on fundamental chemical principles and the known behavior of analogous compounds. Furthermore, it presents detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in a range of common laboratory solvents. This guide is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough and practical understanding of the solubility of this important molecule.
Introduction: The Significance of Solubility in a Research and Development Context
The solubility of a chemical compound is a critical physical property that dictates its utility and application across numerous scientific disciplines, from synthetic chemistry to pharmaceutical sciences. For a compound such as this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for reaction optimization, purification, and formulation. An accurate assessment of solubility in various solvents allows for the rational selection of reaction media, the development of efficient crystallization procedures, and the preparation of solutions with precise concentrations for analytical and screening purposes.
A comprehensive literature search reveals a notable scarcity of quantitative solubility data for this compound. This guide aims to address this knowledge gap by providing a detailed theoretical framework for predicting its solubility and a set of rigorous experimental procedures for its empirical determination.
Theoretical Framework and Predicted Solubility Profile
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the thermodynamics of dissolution.[1] The process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions. For a non-polar aromatic hydrocarbon like naphthalene, the introduction of two bromine atoms to form this compound significantly influences its physicochemical properties, including its solubility.
Molecular Structure and Polarity Considerations:
This compound is a solid at room temperature.[2] Its core structure is the non-polar naphthalene ring system. The two bromine atoms introduce polarity due to the electronegativity difference between carbon and bromine. However, the molecule remains largely non-polar in character. The calculated XLogP3 value, a measure of lipophilicity, is 4.1, indicating a strong preference for non-polar environments.[3]
Predicted Solubility in Common Laboratory Solvents:
Based on these structural features, the following solubility profile can be predicted:
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): this compound is expected to exhibit its highest solubility in these solvents. The van der Waals interactions between the naphthalene ring and the solvent molecules will be the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): Good to moderate solubility is anticipated in these solvents. While the overall molecule is non-polar, the polarizability of the aromatic system and the C-Br bonds will allow for favorable dipole-induced dipole and London dispersion forces with these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Lower solubility is expected in these solvents compared to non-polar and polar aprotic solvents. The strong hydrogen bonding network of the alcohols will be significantly disrupted by the introduction of the non-polar this compound molecule, making the overall energetics of dissolution less favorable. However, some solubility is expected, particularly at elevated temperatures, as evidenced by its recrystallization from ethanol.[4]
-
Aqueous Solvents (e.g., Water): this compound is expected to be practically insoluble in water, a highly polar, hydrogen-bonded solvent.[2]
This predictive framework provides a rational basis for solvent selection in experimental work.
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust and reliable method for the quantitative determination of the equilibrium solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Workflow
This workflow is designed to ensure the attainment of equilibrium and accurate quantification.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a pre-weighed scintillation vial. An excess is crucial to ensure that the solution reaches saturation.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours. A longer equilibration time (e.g., 48-72 hours) is recommended to ensure equilibrium is reached, especially for sparingly soluble systems.
Step 2: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe, avoiding any undissolved solid.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Discard the first few drops of the filtrate to saturate the filter and avoid adsorption effects.
-
Filter the remaining supernatant into a clean, pre-weighed vial or a volumetric flask.
-
Record the exact volume or mass of the collected filtrate.
Step 3: Quantification of Dissolved Solute
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
For HPLC-UV: Develop a method that provides a sharp, well-resolved peak for this compound.
-
For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample solution by interpolating its analytical signal on the calibration curve.
Step 4: Calculation of Solubility Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) using the determined concentration and the volume of the solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Self-Validating System and Quality Control
To ensure the trustworthiness of the generated data, the following quality control measures should be implemented:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values over time indicate that equilibrium has been reached.
-
Triplicate Measurements: Perform all experiments in triplicate to assess the reproducibility of the results.
-
Blank Samples: Analyze the pure solvent as a blank to ensure no interfering signals are present.
-
Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.
Data Presentation and Interpretation
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility of this compound | Known Solubility of Naphthalene ( g/100g solvent at 25°C) |
| Hexane | 1.88 | High | 11.3 |
| Toluene | 2.38 | High | 28.5 |
| Diethyl Ether | 4.34 | High | 30.1 |
| Chloroform | 4.81 | High | 49.7 |
| Dichloromethane | 9.08 | Moderate to High | 45.5[5] |
| Ethyl Acetate | 6.02 | Moderate | Soluble[6] |
| Acetone | 20.7 | Moderate | 20.3 |
| Ethanol | 24.6 | Low to Moderate | 7.7[7] |
| Methanol | 32.6 | Low | 5.3[8] |
| Water | 80.1 | Very Low / Insoluble | 0.003 |
Note: The predicted solubility is a qualitative assessment. The solubility of naphthalene is provided for comparative purposes and is sourced from various publicly available databases. The value for dichloromethane is in mole fraction at 25°C.
Safety and Handling
This compound is classified as a hazardous substance.[2] It may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a comprehensive framework for its predictive understanding and experimental determination. By combining a sound theoretical basis with a detailed and validated experimental protocol, researchers are empowered to generate the high-quality solubility data required for their specific applications in drug development, materials science, and synthetic chemistry. The principles and methodologies outlined herein are fundamental to good scientific practice and will facilitate the effective and efficient use of this compound in a variety of research and development settings.
References
- 1. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. quora.com [quora.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dibromonaphthalenes via Photobromination
Abstract: This document provides a comprehensive guide for the synthesis of dibromonaphthalenes through the photobromination of naphthalene. Dibromonaphthalenes are valuable synthons in the development of advanced materials and pharmaceutical agents. The protocol herein details a robust method involving a free-radical addition of bromine to naphthalene under photochemical conditions, followed by dehydrobromination to yield the aromatic product. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols for handling hazardous reagents, and detailed methods for product purification and characterization.
Introduction and Scientific Context
Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functionalized molecules. Its brominated derivatives, particularly dibromonaphthalenes, are pivotal intermediates in organic synthesis. They are precursors for organometallic reagents, liquid crystals, and have been utilized in the synthesis of polymers and biologically active compounds.[1]
While electrophilic aromatic substitution is a standard method for halogenating arenes, the regioselectivity can be challenging to control. Photobromination offers an alternative pathway, proceeding through a free-radical mechanism. This method, when applied to naphthalene, does not typically result in direct substitution on the aromatic ring. Instead, it favors a radical addition across one of the rings to form a more saturated tetrabromo-tetrahydronaphthalene intermediate.[1][2] This intermediate is then subjected to a base-induced elimination of hydrogen bromide (HBr) to regenerate the aromatic system, yielding specific dibromonaphthalene isomers. This two-step sequence provides a strategic advantage for accessing substitution patterns, such as 1,3-dibromonaphthalene, which may be less favored under electrophilic conditions.[3]
This guide provides a detailed protocol for this addition-elimination strategy, elucidating the critical parameters that govern reaction success, yield, and purity.
Reaction Mechanism and Rationale
The conversion of naphthalene to dibromonaphthalene via this photochemical route is a two-part process: (1) Free-Radical Addition and (2) Base-Induced Dehydrobromination.
Part A: Free-Radical Addition
The photobromination of the naphthalene ring is a classic free-radical chain reaction initiated by ultraviolet (UV) or high-intensity visible light.
-
Initiation: The reaction begins with the homolytic cleavage of the relatively weak bromine-bromine bond by photons of suitable energy, generating two bromine radicals (Br•).
Br₂ + hν → 2 Br•
-
Propagation: A bromine radical adds to the naphthalene ring, breaking the aromaticity and forming a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of bromine (Br₂) to form a dibrominated addition product and a new bromine radical, which continues the chain. This process repeats to form the stable α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.[2]
-
Termination: The chain reaction is terminated when two radicals combine, or when radicals are quenched by inhibitors.
Part B: Dehydrobromination
The isolated tetrabromo-tetrahydronaphthalene intermediate is not aromatic. Aromaticity is restored through a double dehydrobromination reaction using a suitable base. This elimination reaction preferentially yields this compound in high yield.[1][3] The choice of base and reaction conditions is critical to ensure efficient elimination without promoting unwanted side reactions.
Below is a diagram illustrating the overall transformation logic.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of dibromonaphthalene.
Materials and Apparatus
| Chemicals | Grade | Supplier | Notes |
| Naphthalene | Reagent Grade, ≥99% | Standard Supplier | |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Standard Supplier | Extremely Toxic & Corrosive. Handle only in a certified fume hood. |
| Carbon Tetrachloride (CCl₄) | ACS Grade, ≥99.9% | Standard Supplier | Toxic and Carcinogenic. Chloroform or Dichloromethane may be used as alternatives. |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Standard Supplier | Moisture sensitive. |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Standard Supplier | For quenching bromine. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layer. |
| Diethyl Ether | Anhydrous | Standard Supplier | For extraction. |
| Ethanol | 200 Proof | Standard Supplier | For recrystallization. |
Apparatus:
-
Three-necked round-bottom flask (500 mL)
-
Pressure-equalizing dropping funnel (100 mL)
-
Reflux condenser with a gas outlet adapter
-
Gas trap (containing aqueous sodium hydroxide or sodium thiosulfate solution to neutralize HBr gas)[4]
-
Photochemical reactor or a high-intensity tungsten lamp (e.g., 250 W)[4]
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator, recrystallization dish)
Protocol 1: Synthesis of this compound[1]
Step 1: Photochemical Addition
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet/outlet. Connect the condenser outlet to the HBr gas trap. Place the apparatus in a photochemical reactor or position the tungsten lamp approximately 10 cm from the flask.[4] The entire setup must be inside a certified chemical fume hood.
-
Reactant Preparation: In the flask, dissolve naphthalene (e.g., 1.92 g, 15 mmol) in carbon tetrachloride (30 mL).
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (e.g., 9.6 g, 60 mmol) in carbon tetrachloride (20 mL). CAUTION: Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a face shield.[5][6]
-
Initiation and Reaction: Begin stirring the naphthalene solution and turn on the light source. Add the bromine solution dropwise to the reaction mixture over approximately 1 hour. The rate of addition should be controlled to maintain a gentle reflux and prevent an excessive buildup of unreacted bromine.
-
Reaction Completion: After the addition is complete, continue irradiating and stirring the mixture for an additional 2-3 hours, or until the reddish-brown color of bromine has faded and HBr evolution has ceased.
-
Work-up:
-
Turn off the light source and cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is the tetrabromo-tetrahydronaphthalene intermediate, which can be used directly in the next step. A yield of approximately 90% is expected.[1]
-
Step 2: Dehydrobromination
-
Reactant Preparation: Dissolve the crude tetrabromide intermediate in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar and a nitrogen inlet.
-
Base Addition: Cool the solution in an ice bath. Slowly add potassium tert-butoxide (e.g., 3.7 g, 33 mmol) portion-wise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol. An expected yield of approximately 88% (from the tetrabromide) can be achieved.[1]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | The proton NMR spectrum will show a complex pattern of aromatic protons. The chemical shifts and coupling constants will be characteristic of the 1,3-substitution pattern.[7] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the brominated carbons and the protonated carbons in the aromatic region, confirming the substitution pattern. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic cluster for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with a molecular ion peak (M⁺) around m/z 284/286/288. |
| Melting Point | The purified product should have a sharp melting point consistent with the literature value (approx. 63-64 °C).[1] |
Safety and Hazard Management
The protocols described involve highly hazardous materials and require strict adherence to safety procedures.
-
Bromine (Br₂): Bromine is extremely toxic, highly corrosive, and a strong oxidizing agent.[5] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.[8] All handling of liquid bromine and its solutions must be performed in a certified chemical fume hood with the sash positioned as low as possible.[9] Always wear heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene, not disposable latex), a lab coat, chemical splash goggles, and a face shield.[6][10]
-
Hydrogen Bromide (HBr): HBr gas is a toxic and corrosive irritant to the respiratory system. The reaction must be equipped with a gas trap containing a basic solution (e.g., 1 M NaOH) to neutralize the HBr evolved.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, volatile solvent and a suspected human carcinogen. Use in a well-ventilated fume hood and avoid inhalation or skin contact. Consider safer alternatives like dichloromethane if compatible with the reaction.
-
UV Radiation: Direct exposure to the UV light source can cause serious damage to the eyes and skin. Ensure the photochemical reactor is properly shielded, or wear appropriate UV-blocking safety glasses.
-
Emergency Procedures: Keep a neutralizing agent for bromine spills, such as a 1 M solution of sodium thiosulfate, readily available.[6] In case of skin contact with bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]
The following diagram outlines the critical safety and reaction control points in the experimental workflow.
Caption: Key stages and associated safety controls in the photobromination protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. carlroth.com [carlroth.com]
Application Note & Protocol: Dehydrobromination of Tetrabromonaphthalene
Abstract
This document provides a comprehensive experimental protocol for the dehydrobromination of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. This elimination reaction is a critical step in the synthesis of specific dibromonaphthalene isomers, which are valuable intermediates in the creation of advanced materials and complex organic molecules.[1] This guide delves into the underlying E2 elimination mechanism, explains the rationale behind the selection of reagents and reaction conditions, and presents a detailed, step-by-step procedure for laboratory execution. Safety protocols, characterization techniques, and a summary of expected outcomes are also included to ensure a reproducible and safe experimental workflow for researchers in organic synthesis and materials science.
Introduction and Scientific Principles
The dehydrobromination of a vicinal tetrahalide, such as 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, is a classic yet powerful method for re-aromatization and the synthesis of substituted naphthalenes. The starting tetrabromide is typically synthesized via the photobromination of naphthalene, which yields a specific stereoisomer of the tetrabromo-1,2,3,4-tetrahydronaphthalene.[1][2] The subsequent elimination of two equivalents of hydrogen bromide (HBr) restores the aromatic system, yielding a dibromonaphthalene.
The reaction proceeds through a concerted, bimolecular elimination (E2) mechanism.[3][4] This mechanism is favored by the use of a strong, non-nucleophilic base, which abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing a bromine atom (α-carbon).[3][4][5] Simultaneously, the electrons from the cleaved C-H bond form a new π-bond, and the bromide ion departs as a leaving group.[3] The stereochemistry of the starting material and the requirement for an anti-periplanar arrangement of the proton and the leaving group dictate the regioselectivity of the elimination, leading to the preferential formation of a specific isomer, such as 1,3-dibromonaphthalene.[1][2]
The choice of base is critical. A strong base is required to facilitate the E2 reaction.[3][5] Sterically hindered bases like potassium tert-butoxide (t-BuOK) are often employed to favor elimination over competing substitution (SN2) reactions.[6]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| 1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | C₁₀H₈Br₄ | N/A | ≥98% | Varies | Synthesized from naphthalene. |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 865-47-4 | ≥98% | Sigma-Aldrich | Highly hygroscopic; handle under inert atmosphere. |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 144-55-8 | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | ≥99.5% | Varies | For drying. |
| Silica Gel | SiO₂ | 7631-86-9 | 60 Å, 230-400 mesh | Varies | For column chromatography. |
| Hexane | C₆H₁₄ | 110-54-3 | ACS Grade | Varies | For chromatography. |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS Grade | Varies | For chromatography. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Vacuum filtration apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[1]
-
Reagent Handling:
-
Tetrabromonaphthalene: May cause skin and eye irritation. Avoid inhalation of dust.[7][8][9]
-
Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in an inert, dry atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.[7] Do not distill to dryness. Ensure there are no ignition sources nearby. Dichloromethane is a suspected carcinogen.[9]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Detailed Experimental Protocol
This protocol is adapted from procedures for the dehydrobromination of polyhalogenated naphthalenes.[1][2][6]
Reaction Setup
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Assemble Apparatus: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Charge Reactants:
-
To the flask, add 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (e.g., 5.0 g, 11.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe.
-
Stir the mixture at room temperature to dissolve the starting material.
-
-
Add Base: While stirring under a positive pressure of inert gas, carefully add potassium tert-butoxide (e.g., 2.7 g, 24.2 mmol, 2.2 equivalents) to the solution in portions. The addition may be slightly exothermic.
Reaction Execution
-
Reflux: Once the base is added, heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Monitor Reaction: Allow the reaction to proceed under reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/dichloromethane solvent system. The product spot should be UV active and have a higher Rf value than the starting material.
-
Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Product Isolation
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Slurry: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the desired dibromonaphthalene product.
-
-
Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield the final product as a solid. A yield of approximately 88% can be expected for this compound.[1][2]
Characterization
The identity and purity of the synthesized dibromonaphthalene should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Melting Point: The measured melting point should be sharp and consistent with literature values (e.g., this compound: 63-64 °C).[1]
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for Dehydrobromination.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction. | Extend reflux time; check base activity (t-BuOK is hygroscopic). |
| Wet solvent or glassware. | Ensure all equipment is dry and use anhydrous solvent. | |
| Complex Product Mixture | Side reactions (e.g., SN2). | Ensure a sterically hindered base was used; check reaction temperature. |
| Incomplete starting material conversion. | Increase equivalents of base or reaction time. | |
| Difficulty in Purification | Products have similar polarity. | Optimize the solvent system for chromatography; try a different stationary phase or recrystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 1,3-Dibromonaphthalene as a Versatile Chemical Intermediate
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 1,3-Dibromonaphthalene (CAS No: 52358-73-3) as a chemical intermediate.[1][2] Its unique disubstituted pattern, with bromine atoms at the C1 and C3 positions, offers a versatile platform for sequential and regioselective functionalization. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on leveraging this intermediate in nucleophilic substitutions and modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for key transformations are provided, alongside safety data and visualizations of reaction mechanisms and workflows to ensure both innovative application and procedural integrity.
Introduction: The Synthetic Potential of this compound
This compound is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon.[3][4] Its utility as a chemical intermediate stems from the two bromine atoms, which serve as excellent leaving groups in a variety of chemical transformations.[5] The meta-substitution pattern of the bromine atoms on one of the aromatic rings allows for the synthesis of 1,3-disubstituted naphthalene derivatives that are otherwise challenging to prepare.[6][7] These derivatives are valuable precursors in the fields of medicinal chemistry, materials science, and the synthesis of natural products.[6][8]
Chemical Properties:
-
Appearance: Typically a powder or solid that may appear as a colorless oil upon melting.[3][9]
-
Solubility: Generally insoluble in water but soluble in common organic solvents like tetrahydrofuran (THF), diethyl ether, and chlorinated solvents.[9][10]
The strategic placement of the two bromine atoms allows for differential reactivity, enabling chemists to perform sequential reactions to build molecular complexity. This makes this compound a powerful building block for creating libraries of compounds for drug discovery or for synthesizing precisely structured polymers for organic electronics.[11]
Synthesis of the Intermediate
A convenient and high-yield method for preparing this compound starts from naphthalene.[5] The process involves the photobromination of naphthalene with molecular bromine, which leads to the formation of an α,2β,3χ,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate.[5] Subsequent dehydrobromination of this saturated intermediate, for instance using a base like potassium tert-butoxide, results in the formation of this compound in high yield (e.g., 88%).[5][9] This method is favored for its efficiency and the high purity of the resulting product.[5]
Core Applications in Chemical Synthesis
The two bromine atoms on the naphthalene core are the primary reaction sites, enabling a wide array of functionalizations. The most common and powerful applications are categorized below.
Nucleophilic Aromatic Substitution
This compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, to yield 1,3-disubstituted naphthalene derivatives.[6] This is a direct and effective method for introducing heteroatoms onto the naphthalene scaffold.
-
Alkoxylation: Reaction with alkoxides, such as sodium methoxide, can replace one or both bromine atoms to form methoxy-substituted naphthalenes. For example, reacting this compound with sodium methoxide in dry methanol under reflux can produce 1,3-dimethoxynaphthalene in high yield.[6] By carefully controlling the reaction time, it is also possible to isolate the mono-substituted products, 1-bromo-3-methoxynaphthalene and 1-methoxy-3-bromonaphthalene.[6]
-
Cyanation: Similarly, displacement of the bromines with cyanide ions (e.g., from CuCN or NaCN) at elevated temperatures provides access to 1,3-dicyanonaphthalene.[6]
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Yield | Reference |
|---|---|---|---|
| Sodium Methoxide | 1,3-Dimethoxynaphthalene | 85% | [6] |
| Cyanide Ion | 1,3-Dicyanonaphthalene | N/A |[6] |
Palladium-Catalyzed Cross-Coupling Reactions
The true versatility of this compound is unlocked in palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[12][13]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling organohalides with organoboron compounds.[14] Using this compound as the substrate allows for the introduction of two different aryl or vinyl groups, leading to complex poly-aromatic systems or functionalized naphthalene cores. These products are of significant interest for creating conjugated polymers and other advanced materials for organic electronics.[15]
-
Causality of Component Selection:
-
Catalyst: A Pd(0) source is essential. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a Pd(II) precursor and a phosphine ligand are commonly used.[15][16] The choice of ligand can be critical for reaction efficiency.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[14][15]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase for the base is typical.[14][15]
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for synthesizing aryl amines from aryl halides.[12] This reaction has become indispensable in medicinal chemistry, as the arylamine moiety is a common feature in many pharmaceuticals.[17] Applying this reaction to this compound allows for the synthesis of mono- or di-amino naphthalene derivatives.
-
Causality of Component Selection:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a specialized phosphine ligand. Sterically hindered and electron-rich ligands like X-Phos or bidentate ligands such as BINAP are often required to facilitate the reductive elimination step and prevent side reactions.[12][18]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is frequently used, although weaker bases like cesium carbonate or potassium phosphate can be effective with certain catalyst systems.[18][19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[17][19]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps. Researchers should always perform a risk assessment before starting any new procedure.
Protocol 1: Synthesis of 1,3-Dimethoxynaphthalene via Nucleophilic Substitution
This protocol is adapted from the procedure described in the Journal of Chemical Research.[6]
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Sodium metal (6.0 mmol, 138 mg)
-
Anhydrous Methanol (15 mL)
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Nitrogen/Argon gas line
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide: Under a nitrogen atmosphere, carefully add freshly cut sodium metal (138 mg) in small pieces to anhydrous methanol (15 mL) in a round-bottom flask. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until a clear solution of sodium methoxide is formed.
-
Expert Insight: Using freshly cut sodium removes the passivating oxide layer, ensuring a rapid and complete reaction. An inert atmosphere is critical to prevent the formation of sodium hydroxide from moisture.
-
-
Reactant Addition: To the freshly prepared sodium methoxide solution, add this compound (286 mg).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: Hexane/Chloroform 4:1). The reaction is typically complete within 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (50 mL) and diethyl ether (100 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a mixture of chloroform and petroleum ether to yield pure 1,3-dimethoxynaphthalene.[6]
Protocol 2: Double Suzuki Cross-Coupling with Phenylboronic Acid
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[14][15][20]
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylboronic acid (2.5 mmol, 305 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol, 552 mg)
-
Toluene (8 mL) and Dimethylformamide (DMF) (2 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heat source
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (286 mg), phenylboronic acid (305 mg), and Pd(PPh₃)₄ (58 mg).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (8 mL) and DMF (2 mL). Then, add a degassed 2M aqueous solution of K₂CO₃ (2 mL).
-
Expert Insight: Degassing the aqueous base solution by bubbling with inert gas prior to addition helps maintain the oxygen-free environment. DMF is used as a co-solvent to aid the solubility of the reactants.
-
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1,3-diphenylnaphthalene.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Protocol 3: Double Buchwald-Hartwig Amination with Morpholine
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[17][19][21]
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Morpholine (2.5 mmol, 218 mg, 0.22 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38 mg)
-
Sodium tert-butoxide (NaOt-Bu) (2.8 mmol, 269 mg)
-
Anhydrous Toluene (10 mL)
Equipment:
-
Oven-dried Schlenk tube or glovebox
-
Magnetic stirrer and heat source
-
Inert gas line (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube inside a glovebox or under a positive flow of argon, combine Pd₂(dba)₃ (18.3 mg), X-Phos (38 mg), sodium tert-butoxide (269 mg), and this compound (286 mg).
-
Expert Insight: The catalyst, ligand, and base are highly sensitive to air and moisture. Excluding oxygen and water is paramount for achieving high yields. Using an oven-dried Schlenk tube removes adsorbed water from the glass surface.
-
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (0.22 mL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110°C. Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate (30 mL).
-
Purification Prelude: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-di(morpholin-4-yl)naphthalene.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Safety and Handling
All work with this compound and its derivatives should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22][23]
-
Hazards: May cause skin, eye, and respiratory irritation.[10][23][24] Avoid breathing dust, vapors, or mist.[22][23]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[10][22]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][22]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10][22]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[22]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a strategically valuable intermediate for the synthesis of complex naphthalene derivatives. Its capacity to undergo both classical nucleophilic substitutions and modern palladium-catalyzed cross-coupling reactions provides chemists with a flexible and powerful tool. The protocols and principles outlined in this guide demonstrate its utility in constructing C-O, C-C, and C-N bonds, paving the way for innovations in pharmaceuticals, organic electronics, and materials science. By understanding the causality behind the reaction conditions, researchers can effectively harness the full synthetic potential of this versatile building block.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nbinno.com [nbinno.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
Application Note: High-Purity 1,3-Dibromonaphthalene via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesized 1,3-dibromonaphthalene is a critical intermediate in the development of advanced materials and pharmaceutical compounds. However, its synthesis, often proceeding through the dehydrobromination of a tetrabromonaphthalene precursor, can yield a crude product containing isomeric impurities, unreacted starting materials, and by-products.[1][2][3] This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the causal science of solvent selection, provide a detailed step-by-step methodology, and offer a guide to troubleshooting common challenges, ensuring researchers can consistently obtain high-purity crystalline product suitable for downstream applications.
Introduction: The Imperative for Purity
This compound serves as a versatile building block in organic synthesis. The precise regiochemistry of its bromine substituents is fundamental to its utility in forming complex polycyclic aromatic hydrocarbons, organometallic catalysts, and functional materials for organic electronics.[4] The presence of isomeric impurities, such as 1,4- or 1,5-dibromonaphthalene, can lead to undesirable side reactions, impact the electronic properties of target materials, and complicate structural characterization.[5] Therefore, an effective and reproducible purification method is not merely a procedural step but a critical determinant of research success. Recrystallization stands as the most powerful and scalable technique for purifying nonvolatile crystalline organic solids, leveraging differences in solubility to segregate the desired compound from contaminants.[6]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[7][8] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand if they are insoluble in the hot solvent.[8][9] The formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant increase in purity.
Critical Step: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[7] An ideal solvent system is governed by a set of core principles.
Key Criteria for an Effective Recrystallization Solvent:
| Criterion | Rationale |
| High Temperature Coefficient | The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7][8] This differential solubility is essential for maximizing the recovery of the pure product upon cooling. |
| Impurity Solubility Profile | Impurities should either be completely soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[8] |
| Chemical Inertness | The solvent must not react with the compound being purified.[6] |
| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6] |
| Safety & Cost | The solvent should be non-toxic, non-flammable, and inexpensive for practical laboratory use.[10] |
Solvent Candidates for this compound:
Based on the "like dissolves like" principle, the non-polar aromatic structure of this compound suggests that moderately polar or non-polar organic solvents will be most effective.[8][11] Literature precedent confirms that ethanol is a highly effective solvent for this purpose.[1]
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Rationale & Comments |
| Ethanol (EtOH) | 78 | Proven System: Low solubility when cold, high solubility when hot. | The literature reports a melting point of 63-64 °C for this compound recrystallized from ethanol, indicating this is an excellent choice.[1] |
| Methanol (MeOH) | 65 | Good | Alcohols are often effective for aromatic compounds.[12] Methanol's lower boiling point makes it easy to remove. |
| Isopropanol (IPA) | 82 | Good | Similar properties to ethanol, offering another viable option. |
| Hexanes / Acetone | Variable | Potentially Good (as a solvent pair) | A two-solvent system can be effective.[13] Dissolve in minimal hot acetone ("good" solvent), then add hexanes ("poor" solvent) until cloudy. |
Experimental Workflow and Protocol
The following protocol is optimized for the purification of this compound. The workflow is visualized in the diagram below.
Caption: Workflow for the recrystallization of this compound.
Protocol: Step-by-Step Methodology
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Stemless or short-stemmed funnel
-
Fluted filter paper[14]
-
Watch glass
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.
-
In a separate flask, heat the chosen solvent (ethanol) to its boiling point on a hot plate.
-
Add the hot solvent to the flask containing the solid in small portions, with continuous stirring and heating.[8] Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the product yield.[7] Avoid adding a large excess of solvent.[15]
-
-
Hot Gravity Filtration (if necessary):
-
This step is only required if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.
-
Place a fluted filter paper into a stemless or short-stemmed funnel.[14] Rest the funnel in the neck of a clean Erlenmeyer flask on the hot plate.
-
Add a small amount of boiling solvent to the receiving flask and allow the vapors to heat the funnel.[9] This prevents premature crystallization in the funnel stem.[14]
-
Once the funnel is hot, carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper.[16]
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any residual product.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[12] Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer because impurities are more effectively excluded from the growing crystal lattice.[7] Rapid cooling can trap impurities.[17]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 10-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point (mp 63-64 °C).
-
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. [15] The solution is not supersaturated. | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[17] |
| The solution is supersaturated but requires nucleation. | Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12][15] Alternatively, add a tiny "seed crystal" of pure product, if available.[15] | |
| Product "Oils Out" Instead of Crystallizing | The solution is cooling too rapidly, or the concentration of the solute is too high, causing it to come out of solution above its melting point.[9] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) and allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[15][17] |
| High concentration of impurities depressing the melting point. | If oiling persists, it may be necessary to remove the solvent and re-purify, potentially using a different solvent system or column chromatography. Adding activated charcoal during the dissolution step can sometimes help remove impurities that cause oiling.[17] | |
| Very Low Yield of Recovered Crystals | Too much solvent was used initially. A significant amount of product remains dissolved in the mother liquor. | If the mother liquor has not been discarded, concentrate it by boiling off some solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure.[17] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are properly pre-heated with solvent vapors.[9] Use a stemless funnel to prevent clogging.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Recrystallization [sites.pitt.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [wiredchemist.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Comprehensive Characterization of 1,3-Dibromonaphthalene
Introduction
1,3-Dibromonaphthalene is a halogenated aromatic hydrocarbon of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures, including polymers, pharmaceuticals, and electronic materials. Its precise chemical structure and purity are paramount to the success of these downstream applications. This guide provides a suite of detailed analytical techniques and protocols for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
This document is intended for researchers, scientists, and quality control professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible. We will delve into spectroscopic, chromatographic, and thermal analysis techniques, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental parameters.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | --INVALID-LINK--[1] |
| Molecular Weight | 285.96 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 63-64 °C | --INVALID-LINK--[3] |
| Boiling Point | 334.3 °C | --INVALID-LINK--[4] |
| Solubility | Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), THF, and other common organic solvents. Insoluble in water. | General chemical knowledge |
Overall Analytical Workflow
A multi-faceted approach is necessary for the unambiguous characterization of this compound. The following workflow ensures a thorough analysis from structural confirmation to purity assessment.
Caption: A flowchart illustrating the recommended analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the substitution pattern on the naphthalene ring.
Expected ¹H and ¹³C NMR Spectral Data
The following data, acquired in deuterated chloroform (CDCl₃), serves as a reference for the identification of this compound.[3]
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-8 | 8.20 | d | 8.3 | Ar-H |
| H-4 | 8.02 | d | 1.9 | Ar-H |
| H-2 | 7.91 | d | 1.9 | Ar-H |
| H-5 | 7.79 | dd | 8.2, 1.5 | Ar-H |
| H-6, H-7 | 7.66 - 7.56 | m | - | Ar-H |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| C-4a | 135.7 | Ar-C |
| C-2 | 133.1 | Ar-C |
| C-8a | 131.2 | Ar-C |
| C-4 | 130.6 | Ar-C |
| C-7 | 128.4 | Ar-C |
| C-6 | 128.4 | Ar-C |
| C-5 | 128.1 | Ar-C |
| C-8 | 127.6 | Ar-C |
| C-1 | 123.9 | Ar-C |
| C-3 | 119.3 | Ar-C |
Protocol for NMR Sample Preparation and Acquisition
This protocol is designed for the acquisition of high-quality NMR spectra of solid this compound.
Materials:
-
This compound sample (10-20 mg for ¹H, 50-100 mg for ¹³C)[5]
-
High-quality 5 mm NMR tubes, clean and unscratched[3]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Glass Pasteur pipette with a small plug of glass wool
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.[3] Vortex or gently warm the vial to ensure complete dissolution of the solid. The solution should be clear and colorless.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube. This step is critical for achieving sharp, well-resolved peaks.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For a well-prepared sample, the half-height linewidth of the TMS signal should be <0.5 Hz.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR, and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it simultaneously provides purity information.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 284, 286, and 288 in an approximate 1:2:1 intensity ratio, corresponding to the presence of two bromine atoms.[6]
-
Key Fragments:
-
[M-Br]⁺: Loss of one bromine atom, resulting in a cluster around m/z 205 and 207 (1:1 ratio).
-
[M-2Br]⁺: Loss of both bromine atoms, leading to the naphthalene cation at m/z 126.
-
[C₁₀H₆]⁺: Naphthalene cation at m/z 126.
-
Protocol for GC-MS Analysis
This protocol is designed for the qualitative and quantitative analysis of this compound.
Instrumentation and Consumables:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
GC Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[7]
-
Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.
-
Solvent: Dichloromethane or Hexane (GC grade).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in the chosen solvent.
-
GC Method Parameters:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 to 50:1, depending on sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and isotopic distribution.
-
Assess purity by integrating the peak area of this compound relative to the total ion chromatogram (TIC) area.
-
Chromatographic Techniques for Purity Assessment
While GC-MS is excellent for purity analysis, both Gas Chromatography with a Flame Ionization Detector (GC-FID) for high-precision quantification and High-Performance Liquid Chromatography (HPLC) for non-volatile impurities are valuable complementary techniques.
Protocol for High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the separation of this compound from potential polar and non-volatile impurities.
Instrumentation and Consumables:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[4][8]
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Solvent for Sample: Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a solution of this compound (approx. 0.5 mg/mL) in acetonitrile.
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 60% B.
-
2-15 min: Ramp to 95% B.
-
15-20 min: Hold at 95% B.
-
20.1-25 min: Return to 60% B (re-equilibration).
-
-
-
Data Analysis:
-
Determine the retention time of the this compound peak.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Thermal Analysis: Stability and Physical Transitions
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information on the thermal stability, decomposition profile, melting behavior, and purity of this compound.
Caption: A simplified workflow for the thermal analysis of this compound.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
TGA Method Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 600 °C.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability. For a pure compound, a single-step decomposition is expected.
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and an estimation of purity.[9][10]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
DSC Method Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at 10 °C/min to 80 °C (to capture the melting endotherm).
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The sharp endothermic peak corresponds to the melting of the sample. The peak maximum or onset temperature can be reported as the melting point.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). A sharp, narrow melting peak is indicative of high purity.
-
Safety and Handling Precautions
When working with this compound, it is imperative to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. mt.com [mt.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Application Notes and Protocols: Formation of Grignard Reagents from 1,3-Dibromonaphthalene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the successful formation of Grignard reagents from 1,3-dibromonaphthalene. This application note moves beyond a simple recitation of steps to offer in-depth explanations of the underlying chemical principles, strategies for overcoming common challenges, and detailed, field-proven protocols. Emphasis is placed on achieving high yields and minimizing side reactions through careful control of reaction parameters and effective activation of magnesium.
Introduction: The Synthetic Utility of Naphthyl Grignard Reagents
Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Specifically, those derived from naphthalene scaffolds are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and agrochemicals. The introduction of a nucleophilic naphthalene moiety allows for the construction of sterically hindered and electronically diverse architectures.
This compound presents a unique substrate for Grignard reagent formation. The potential for selective mono-addition or di-Grignard formation opens avenues for stepwise functionalization, enabling the synthesis of disubstituted naphthalenes with distinct substitution patterns. However, the preparation of these reagents is not without its challenges, including the inertness of aryl halides, the potential for side reactions, and the critical need for anhydrous conditions. This guide will address these challenges and provide robust protocols for the reliable synthesis of the desired Grignard reagent.
Mechanistic Insights and Key Challenges
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to form an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the carbanionic portion of the Grignard reagent.[5][6]
Challenges Specific to this compound:
-
Magnesium Passivation: A persistent layer of magnesium oxide (MgO) on the metal surface inhibits the reaction.[7][8][9] Effective activation of the magnesium is paramount for successful initiation.
-
Wurtz Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting this compound, leading to the formation of binaphthyl impurities.[10][11][12][13][14] This side reaction is particularly prevalent at higher concentrations of the aryl halide and elevated temperatures.[15]
-
Selectivity: In the case of dihaloaromatics, controlling the formation of the mono-Grignard versus the di-Grignard reagent can be challenging. Reaction stoichiometry and conditions must be carefully managed to favor the desired product.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water, which will quench the reagent to form naphthalene.[1][2] Strict anhydrous conditions are non-negotiable for a successful reaction.
Experimental Protocols
Reagent and Glassware Preparation: The Foundation of Success
Meticulous preparation is critical for a successful Grignard reaction. All glassware must be rigorously dried to remove any adsorbed water.
Protocol for Glassware Preparation:
-
Clean all glassware (reaction flask, condenser, addition funnel) with a suitable detergent, followed by rinsing with deionized water and then acetone.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[8][15]
-
Assemble the glassware hot from the oven under a stream of dry inert gas (nitrogen or argon) and allow it to cool to room temperature under the inert atmosphere.
-
Flame-dry the assembled apparatus under vacuum and then flush with inert gas. Repeat this cycle three times to ensure all moisture is removed.
Solvent and Reagent Purity:
-
Solvent: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[9][16] Tetrahydrofuran (THF) is a common choice.[17][18] Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as a high-purity anhydrous grade.
-
This compound: Ensure the starting material is pure and dry. If necessary, it can be recrystallized and dried under vacuum.
-
Magnesium: Use high-quality magnesium turnings.
Activation of Magnesium: Initiating the Reaction
The removal of the passivating MgO layer is the crucial first step in initiating the Grignard reaction.[7][8] Several methods can be employed, with chemical activation being the most common.
Protocol for Magnesium Activation:
-
To the flame-dried reaction flask containing a magnetic stir bar, add the required amount of magnesium turnings under a positive pressure of inert gas.
-
Add a small portion of the anhydrous THF to just cover the magnesium.
-
Method A: Iodine Activation: Add a single, small crystal of iodine to the flask.[7][8][19] The disappearance of the characteristic brown color of iodine is an indicator of successful activation.[2][8]
-
Method B: 1,2-Dibromoethane (DBE) Activation: Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[7][8][19] The observation of ethylene gas bubbling is a clear sign of activation.[7][9]
-
Gentle warming of the flask with a heat gun can also aid in initiation.[19]
-
For particularly stubborn reactions, mechanical activation by crushing the magnesium turnings with a dry glass rod can expose a fresh reactive surface.[7][8] Sonication is another effective physical method.[19]
Formation of the Mono-Grignard Reagent: 3-Bromo-1-naphthylmagnesium Bromide
This protocol is optimized for the selective formation of the mono-Grignard reagent.
Step-by-Step Protocol:
-
Setup: Assemble the flame-dried glassware (three-neck round-bottom flask, condenser, addition funnel, and nitrogen/argon inlet) as shown in the workflow diagram below.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous THF
-
Activating agent (Iodine crystal or a few drops of 1,2-dibromoethane)
-
-
Initiation:
-
Place the magnesium turnings in the reaction flask under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add the chosen activating agent and stir. Gentle warming may be necessary.
-
-
Addition of this compound:
-
Dissolve the this compound in anhydrous THF in the addition funnel.
-
Once the Grignard reaction has initiated (indicated by a color change, gentle reflux, or the appearance of a cloudy gray/brown solution[8]), begin the slow, dropwise addition of the this compound solution to the stirred magnesium suspension.[12]
-
Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for 1-3 hours to ensure complete consumption of the magnesium.[12]
-
-
Confirmation of Grignard Reagent Formation (Optional but Recommended):
-
The concentration of the Grignard reagent can be determined by titration.[20]
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for the preparation of 3-bromo-1-naphthylmagnesium bromide.
Reaction Pathway and Side Reactions
Caption: Desired reaction pathway and potential side reactions.
Data Presentation and Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating power for the Grignard reagent, stabilizing it through coordination.[9] |
| Temperature | Gentle reflux | Promotes reaction initiation and completion without excessively favoring side reactions.[18] |
| Addition Rate | Slow, dropwise | Maintains a low concentration of this compound, minimizing the Wurtz coupling side reaction.[10][12] |
| Mg:Halide Ratio | ~1.2 : 1.0 (for mono-Grignard) | A slight excess of magnesium ensures complete conversion of the starting halide. |
| Stirring | Vigorous | Essential for heterogeneous reactions to ensure good contact between the solution and the magnesium surface. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware/reagents- Passivated magnesium surface | - Repeat flame-drying procedure- Use fresh, high-purity anhydrous solvent- Add more activating agent (I₂, DBE)- Crush magnesium turnings in situ[8]- Apply gentle heat with a heat gun |
| Low yield of Grignard reagent | - Presence of moisture or other protic impurities- Incomplete reaction | - Ensure all components are scrupulously dry- Extend reaction time or increase reflux temperature slightly[12] |
| Formation of significant Wurtz coupling product | - High local concentration of this compound- High reaction temperature | - Decrease the rate of addition of the aryl halide solution[10]- Ensure efficient stirring- Maintain a controlled, gentle reflux |
Conclusion
The successful formation of Grignard reagents from this compound is a readily achievable yet technique-sensitive process. By understanding the underlying mechanism, recognizing potential pitfalls, and adhering to meticulous experimental protocols, researchers can reliably access these valuable synthetic intermediates. The keys to success are rigorous exclusion of moisture, effective activation of the magnesium surface, and careful control of reaction conditions to favor the desired mono-Grignard formation while minimizing the Wurtz coupling side reaction. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently utilize this compound in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. schnyderchemsafety.com [schnyderchemsafety.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. echemi.com [echemi.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. researchgate.net [researchgate.net]
- 20. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromonaphthalene
Welcome to the technical support resource for the synthesis of 1,3-Dibromonaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, we understand that achieving high yield and purity for the 1,3-isomer requires a nuanced approach that goes beyond standard electrophilic aromatic substitution. This center provides detailed troubleshooting, FAQs, and validated protocols to ensure your success.
Understanding the Core Challenge: Regioselectivity in Naphthalene Bromination
Directly synthesizing this compound via sequential electrophilic aromatic substitution of naphthalene is fundamentally problematic. The initial bromination of naphthalene overwhelmingly favors the α-position (C1) to produce 1-bromonaphthalene due to the superior resonance stabilization of the arenium ion intermediate.[1][2] The bromo-substituent is an ortho-, para-director. Therefore, a second electrophilic bromination of 1-bromonaphthalene will predominantly yield 1,4- and 1,5-dibromonaphthalene isomers, not the desired 1,3-isomer.[3]
To circumvent this regiochemical barrier, a more robust addition-elimination strategy is the scientifically validated and recommended approach. This method involves the photobromination of naphthalene to form a tetrabromo-tetrahydronaphthalene intermediate, followed by a controlled dehydrobromination to yield the target this compound with high selectivity and yield.[4][5]
Recommended Synthesis Workflow
The following diagram outlines the validated two-step pathway for achieving high-yield this compound.
Caption: High-yield synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is based on the high-yield method described by Cakmak, O. (1999).[4][5]
Step 1: Photobromination of Naphthalene
Objective: To synthesize α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.
| Parameter | Value | Notes |
| Starting Material | Naphthalene | High purity grade |
| Reagent | Molecular Bromine (Br₂) | 4 equivalents |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous |
| Conditions | Photochemical (e.g., 250W lamp) | Maintain cooling to manage exotherm |
| Expected Yield | ~90% | [4][5] |
Methodology:
-
Set up a reaction vessel equipped with a cooling system (e.g., circulating water bath), a dropping funnel, and a photochemical lamp. Note: All operations involving bromine must be conducted in a certified chemical fume hood.
-
Dissolve naphthalene (1 equivalent) in anhydrous carbon tetrachloride.
-
Cool the solution and begin irradiation with the lamp.
-
Slowly add a solution of bromine (4 equivalents) in CCl₄ via the dropping funnel. Monitor the reaction temperature to prevent overheating.
-
Continue the reaction under irradiation until the characteristic bromine color has faded and HBr evolution ceases.
-
Upon completion, cool the mixture in a refrigerator to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield the tetrabromide intermediate.
Step 2: Dehydrobromination to this compound
Objective: To eliminate HBr from the intermediate to form the aromatic product.
| Parameter | Value | Notes |
| Starting Material | Tetrabromo-tetrahydronaphthalene | From Step 1 |
| Reagent | Potassium tert-butoxide (t-BuOK) | 2.5 equivalents |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Conditions | Room temperature, overnight stirring | [6] |
| Expected Yield | ~88% | [4][6] |
Methodology:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium tert-butoxide (2.5 equivalents) in anhydrous THF.
-
In a separate flask, dissolve the tetrabromo-tetrahydronaphthalene intermediate (1 equivalent) from Step 1 in anhydrous THF.
-
Slowly add the solution of the intermediate to the potassium tert-butoxide suspension at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue via column chromatography on silica gel using light petroleum as the eluent to yield pure this compound.[6] The product is a colorless oil that solidifies upon freezing (-20°C).[6]
Troubleshooting Guide
Q1: My overall yield of this compound is significantly lower than expected. What went wrong?
A1: Low yield can originate from either the photobromination or the dehydrobromination step.
-
In the Photobromination Step (Step 1):
-
Cause: Incomplete reaction or side reactions. The photobromination of naphthalene is a radical addition process. Insufficient irradiation (lamp intensity or duration) can lead to incomplete conversion. Overheating can favor substitution side products.
-
Solution: Ensure your photochemical reactor provides adequate and consistent irradiation. Maintain a low reaction temperature with an efficient cooling system. Monitor the reaction progress by TLC or GC to ensure full consumption of the starting material.
-
-
In the Dehydrobromination Step (Step 2):
-
Cause 1: Inactive Base. Potassium tert-butoxide is highly hygroscopic. If it has absorbed moisture from the air, its basicity will be compromised, leading to incomplete elimination.
-
Solution 1: Use a fresh bottle of potassium tert-butoxide or a freshly sublimed reagent. Ensure it is handled quickly in a dry environment or a glovebox.
-
Cause 2: Presence of Water. The elimination reaction is highly sensitive to moisture. Using non-anhydrous THF or glassware will quench the strong base.
-
Solution 2: Use freshly distilled, anhydrous THF. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Cause 3: Insufficient Base. The stoichiometry is critical. At least two equivalents of base are required for the double dehydrobromination. The protocol recommends a slight excess (2.5 eq.) to ensure the reaction goes to completion.[6]
-
Solution 3: Accurately weigh the reagents and ensure the correct molar ratio of base to the tetrabromide intermediate is used.
-
Q2: My final product is a mixture of isomers, including 1,4- and 1,5-dibromonaphthalene. How did this happen?
A2: This is a classic sign of employing an incorrect synthetic strategy.
-
Cause: You likely attempted a direct electrophilic bromination of naphthalene or 1-bromonaphthalene. As explained previously, the directing effects of the naphthalene ring system and the first bromo-substituent favor the formation of 1,4- and 1,5-isomers.[1][3]
-
Solution: To selectively synthesize the 1,3-isomer, you must use the addition-elimination pathway detailed above. This method bypasses the regiochemical constraints of electrophilic aromatic substitution. If you have already produced an isomeric mixture, separation can be extremely challenging and may require advanced chromatographic techniques or fractional crystallization.
Caption: Comparison of synthetic routes and their resulting products.
Q3: My purification by column chromatography is not effective. The product is still impure.
A3: Purification of non-polar compounds like dibromonaphthalenes requires careful technique.
-
Cause 1: Improper Solvent System. The polarity of the eluent may be too high, causing all compounds to elute together.
-
Solution 1: Use a very non-polar eluent, such as light petroleum (petroleum ether) or hexane.[6] Develop the optimal solvent system using TLC before running the column. The Rf value of your product should ideally be between 0.25 and 0.35.
-
Cause 2: Column Overloading. Using too much crude material for the size of the column will result in poor separation.
-
Solution 2: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
Cause 3: Contamination with Base Residues. If the aqueous workup after the elimination step was insufficient, potassium salts may contaminate your crude product.
-
Solution 3: Ensure a thorough aqueous wash is performed before drying and concentrating the organic extracts. A brine wash can also help to remove residual water and some inorganic impurities.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a Lewis acid like FeBr₃ for this synthesis?
A1: Lewis acids like FeBr₃ are catalysts for electrophilic aromatic substitution.[2] While this is effective for making 1-bromonaphthalene, it will not lead to the desired 1,3-dibromo isomer for the reasons of regioselectivity discussed above. The recommended protocol relies on a radical addition (photobromination), which follows a different mechanism and is not catalyzed by Lewis acids.
Q2: What is the purpose of the light (hv) in the first step?
A2: The light provides the energy to initiate the radical chain reaction. It causes the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•). These radicals then attack the naphthalene π-system, initiating an addition reaction across the double bonds rather than a substitution reaction on the aromatic ring.
Q3: Are there alternative bases for the dehydrobromination step?
A3: Yes, other strong, non-nucleophilic bases could potentially be used, such as sodium tert-butoxide or lithium diisopropylamide (LDA). However, potassium tert-butoxide is well-documented, commercially available, and highly effective for this specific E2 elimination reaction.[6] Weaker bases like NaOH or K₂CO₃ will not be effective.
Q4: What are the primary safety hazards I should be aware of?
A4: This synthesis involves several hazardous materials and conditions:
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe burns on contact and is toxic upon inhalation. ALWAYS handle in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use only in a well-ventilated fume hood. Consider replacing with a less hazardous solvent if a validated alternative protocol is available.
-
Potassium tert-butoxide (t-BuOK): A corrosive and flammable solid. It reacts violently with water. Handle in an inert, dry atmosphere.
-
UV Light: The photochemical lamp emits high-intensity UV radiation. Avoid direct exposure to skin and eyes.
Always perform a thorough risk assessment before beginning any chemical synthesis.[7]
References
- 1. Regioselective reactions of naphthalene [almerja.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methods to avoid polybromination in naphthalene reactions
Welcome to the technical support center for naphthalene reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize naphthalene bromination experiments. Here, you will find answers to frequently asked questions and detailed guides to avoid common pitfalls like polybromination and achieve desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of polybrominated naphthalenes instead of my target monobromo-naphthalene?
A1: Polybromination is a common issue in naphthalene chemistry due to its high reactivity compared to benzene.[1][2] Several factors can contribute to this lack of selectivity:
-
Reaction Stoichiometry: Using an excess of the brominating agent is the most direct cause of polybromination. Naphthalene is activated towards further electrophilic substitution once the first bromine atom is introduced.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for subsequent bromination reactions to occur, leading to di- and tri-brominated products.
-
Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the slow formation of polybrominated byproducts.[3]
-
Catalyst Activity: While catalysts can enhance the reaction rate, a highly active catalyst may also promote over-bromination if not carefully controlled.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure and use a 1:1 molar ratio of naphthalene to the brominating agent. It may even be beneficial to use a slight excess of naphthalene to ensure the complete consumption of the bromine.
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetically controlled monobromination product. For instance, the reaction of 1-bromonaphthalene with bromine at -30 to -50°C in methylene chloride can selectively yield 1,4-dibromonaphthalene.[4]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.
-
Choose a Milder Brominating Agent: Instead of elemental bromine, consider using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control over the reaction.[5]
Q2: My bromination of naphthalene is yielding the 1-bromo isomer, but I need the 2-bromo isomer. How can I control the regioselectivity?
A2: The preference for substitution at the C1 (alpha) position over the C2 (beta) position is a well-established characteristic of naphthalene's electrophilic aromatic substitution. This is due to the greater resonance stabilization of the carbocation intermediate formed during alpha-attack.[1][6] However, it is possible to influence the regioselectivity:
-
Thermodynamic vs. Kinetic Control: The formation of 1-bromonaphthalene is the kinetically favored pathway, meaning it has a lower activation energy and occurs faster at lower temperatures.[7][8][9][10] The 2-bromonaphthalene is the thermodynamically more stable product due to reduced steric hindrance.[7] By manipulating the reaction conditions, you can favor the thermodynamic product.
Troubleshooting and Optimization:
-
Increase Reaction Temperature: Running the bromination at higher temperatures can favor the formation of the 2-bromo isomer.[11] This provides enough energy to overcome the higher activation barrier for beta-substitution and allows the reaction to reach thermodynamic equilibrium.
-
Use of Specific Catalysts: Certain catalysts can influence the isomer ratio. For example, ferric bromide (FeBr3) has been shown to promote the formation of 2-bromonaphthalene, especially at elevated temperatures.[11]
-
Solvent Effects: The choice of solvent can influence the product distribution. For instance, in Friedel-Crafts acylation of naphthalene, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene favors the 2-isomer.[2] Similar solvent-dependent selectivity can be explored for bromination.
Troubleshooting Guide: Controlling Polybromination
This guide provides a systematic approach to minimizing the formation of unwanted polybrominated byproducts during naphthalene bromination.
| Symptom | Potential Cause | Recommended Action |
| Significant amounts of dibromo- and tribromonaphthalene detected. | Excess brominating agent. | Use a strict 1:1 or slightly less than 1:1 molar ratio of brominating agent to naphthalene. |
| Reaction proceeds too quickly and is difficult to control. | Reaction temperature is too high. | Lower the reaction temperature. Consider starting at 0°C or even lower for highly reactive systems.[4] |
| Polybromination increases with longer reaction times. | The reaction is not being quenched in a timely manner. | Monitor the reaction closely using TLC or GC and quench immediately after the starting material is consumed. |
| Using a strong Lewis acid catalyst leads to a complex mixture of products. | The catalyst is too active. | Consider performing the reaction without a catalyst, as naphthalene is more reactive than benzene.[1] Alternatively, use a milder, solid catalyst like zeolites or clays.[3][12] |
Experimental Protocols
Protocol 1: Selective Monobromination of Naphthalene to 1-Bromonaphthalene (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled product, 1-bromonaphthalene.
Materials:
-
Naphthalene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve naphthalene (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ to the naphthalene solution dropwise over 30-60 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the naphthalene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization to yield pure 1-bromonaphthalene.[6]
Protocol 2: Selective Dibromination of Naphthalene to 1,4-Dibromonaphthalene using a Solid Catalyst
This protocol utilizes a solid acid catalyst to promote the selective formation of 1,4-dibromonaphthalene.
Materials:
-
Naphthalene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Zeolite Hβ or Synclyst (calcined)[12]
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of naphthalene (1.0 eq) in dichloromethane, add the calcined zeolite Hβ or Synclyst catalyst.
-
Slowly add bromine (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.
-
Upon completion, filter off the catalyst.
-
Wash the filtrate with aqueous sodium thiosulfate and sodium bicarbonate solutions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by crystallization.[12]
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts in naphthalene bromination.
Caption: Kinetic vs. Thermodynamic pathways in naphthalene monobromination.
Caption: Decision workflow for troubleshooting polybromination.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. greenchemistry.ru [greenchemistry.ru]
Technical Support Center: Optimizing Dehydrobromination of Tetrabromonaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the dehydrobromination of tetrabromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the reaction to your specific needs.
Section 1: Core Principles of Dehydrobromination
The dehydrobromination of a tetrabromonaphthalene, specifically a vicinal tetrahalide like 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, is a classic elimination reaction. The goal is to remove two equivalents of hydrogen bromide (HBr) to form a more unsaturated, aromatic system, typically a dibromonaphthalene.[1] This transformation proceeds through a sequence of two E2 (bimolecular elimination) reactions.
Understanding the E2 mechanism is critical for optimization. It is a single, concerted step where a base abstracts a proton, and simultaneously, the electrons from the C-H bond shift to form a pi bond, ejecting the bromide leaving group.[2] The rate of this reaction is dependent on the concentration of both the substrate and the base.
Caption: General workflow for the sequential E2 dehydrobromination of tetrabromonaphthalene.
The first elimination is generally facile. However, the second elimination, which involves removing HBr from a vinylic halide intermediate, is often more challenging and requires more forcing conditions, such as higher temperatures or a stronger base.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which base is most effective for this reaction?
A1: The choice of base is paramount. A strong base is required to facilitate the E2 mechanism, especially for the second, more difficult elimination step.[4][5] While common bases like potassium hydroxide (KOH) are often used, their effectiveness is highly dependent on the reaction conditions. For challenging substrates, a much stronger base like sodium amide (NaNH₂) may be necessary.[2]
Key Considerations for Base Selection:
-
Strength: The base must be strong enough to deprotonate the substrate. The pKa of the base's conjugate acid should be significantly higher than that of the C-H bond being abstracted.
-
Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) favor elimination over substitution (SN2), which is a common side reaction.[6] This is because their size makes it difficult to act as a nucleophile and attack the carbon atom, but they can still easily abstract a proton from the periphery of the molecule.
-
Solubility: The base must be soluble in the chosen reaction solvent to be effective.
| Base | Typical Solvent | Advantages | Disadvantages |
| Potassium Hydroxide (KOH) | Ethanol, Ethylene Glycol | Inexpensive, readily available.[3] | Can promote substitution (SN2) side reactions; may require high temperatures.[6] |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong base, good solubility in alcohols. | Can act as a nucleophile, leading to substitution products. |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | Bulky, strongly favors elimination over substitution.[7] | More expensive, hygroscopic. |
| Sodium Amide (NaNH₂) | Liquid Ammonia, Toluene | Very strong base, highly effective for difficult eliminations.[4] | Highly reactive, requires anhydrous conditions and careful handling. |
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in stabilizing reactants and transition states. The choice of solvent can dictate the competition between the desired E2 elimination and the undesired SN2 substitution pathway.[8][9]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the cation and the anion (the base) effectively. By forming a "cage" around the base through hydrogen bonding, they can decrease its nucleophilicity more than its basicity, which can favor elimination.[10][11] However, they also stabilize carbocationic intermediates, which could favor E1/SN1 pathways if the conditions allow, though this is less likely with a strong base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents solvate the cation but leave the anion (the base) relatively "naked" and highly reactive.[10] This enhanced reactivity can increase the rate of both E2 and SN2 reactions.
-
Less Polar Solvents (e.g., THF, Toluene): These solvents favor bimolecular reactions (E2/SN2) over unimolecular ones (E1/SN1).[12] A less polar environment can specifically favor E2 because the transition state has a more dispersed charge compared to the SN2 transition state.
For the dehydrobromination of tetrabromonaphthalene, a polar solvent is generally required to dissolve the reactants.[10] High-boiling-point solvents like ethylene glycol are often used to achieve the high temperatures needed for the second elimination.[3]
Q3: What is the optimal reaction temperature?
A3: Higher temperatures generally favor elimination over substitution.[11] As mentioned, the second dehydrobromination step from the vinylic halide intermediate is more energetically demanding and typically requires elevated temperatures, often achieved by refluxing the reaction mixture.[3] A typical starting point would be the boiling point of the chosen solvent (e.g., ethanol at ~78°C or ethylene glycol at ~197°C). The optimal temperature must be determined empirically, balancing reaction rate with the potential for side reactions or decomposition at very high temperatures.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This guide addresses the most common issues encountered during the dehydrobromination of tetrabromonaphthalene.
Caption: Decision tree for troubleshooting low product yield.
Problem 1: Reaction is sluggish or incomplete.
-
Potential Cause: The reaction conditions, particularly the base strength or temperature, are insufficient for the second elimination step.
-
Validation: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The presence of an intermediate spot/peak that is consumed slowly indicates an issue with the second elimination.
-
Solution:
-
Increase Temperature: Switch to a higher boiling point solvent (e.g., from ethanol to ethylene glycol) and increase the reflux temperature.[3]
-
Use a Stronger Base: If high temperatures are not sufficient, a stronger base is warranted. Transitioning from KOH to potassium tert-butoxide or sodium amide can dramatically increase the reaction rate.[4]
-
Increase Reaction Time: Some reactions simply require more time to reach completion. Allow the reaction to reflux for an extended period (e.g., 2-4 hours or more), monitoring periodically.
-
Problem 2: Significant formation of side products.
-
Potential Cause: Competition from an SN2 substitution reaction, where the base acts as a nucleophile instead of a base. This is more likely with less sterically hindered bases like hydroxide or ethoxide.
-
Validation: Characterize the byproduct using NMR or Mass Spectrometry. An oxygen-containing product (e.g., an ether or alcohol) is a strong indicator of a substitution reaction.
-
Solution:
-
Employ a Bulky Base: Switch to a sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu). Its bulkiness makes it a poor nucleophile but an effective base, strongly favoring the E2 pathway.[6]
-
Modify the Solvent: As discussed, solvent choice can influence the E2/SN2 competition. Sometimes, moving to a less polar solvent can favor E2.[12]
-
Lower the Temperature (if possible): While higher temperatures favor elimination, excessively high temperatures can sometimes lead to decomposition or other side reactions. If the primary issue is a side product other than substitution, a modest reduction in temperature may improve selectivity, though this will likely require a longer reaction time.
-
Problem 3: Product cannot be found after workup.
-
Potential Cause: The product may have been lost during the workup procedure.
-
Validation: Re-examine each step of your workup.
-
Solution:
-
Check the Aqueous Layer: If your product has unexpected polarity or if the pH of the aqueous layer is not what you assume, your product might be soluble in it. Take a small sample of the aqueous layer, extract it with a different organic solvent, and analyze the extract by TLC.[13]
-
Avoid Emulsions: Polyhalogenated compounds can sometimes form emulsions during aqueous workup. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Confirm Precipitation: If precipitating the product from a solution, ensure it has fully crashed out before filtration. Cooling the solution in an ice bath can improve the yield of the precipitate.[3]
-
Section 4: Recommended Experimental Protocol
This protocol provides a robust starting point for the dehydrobromination of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. Researchers should consider this a baseline and optimize based on their results.
Objective: To synthesize 1,3-dibromonaphthalene.[1]
Materials:
-
1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Potassium Hydroxide (KOH), solid pellets
-
Ethylene Glycol
-
Deionized Water
-
95% Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the tetrabromonaphthalene substrate (e.g., 3.0 g).[3]
-
Add Reagents: Add solid potassium hydroxide (e.g., 1.5 g, ~2 equivalents) and ethylene glycol (15 mL).[3] Caution: Solid KOH is caustic and should be handled with appropriate personal protective equipment (PPE).
-
Initiate Reflux: Add a magnetic stir bar, attach the reflux condenser, and begin stirring. Heat the mixture to a gentle boil using a heating mantle. The high boiling point of ethylene glycol (~197°C) provides the necessary energy for the second elimination.
-
Reaction: Allow the mixture to reflux for at least 25-30 minutes.[3] The reaction progress can be monitored by TLC (a suitable eluent would be a non-polar solvent like hexanes).
-
Workup - Precipitation: Turn off the heat and allow the mixture to cool slightly. While still hot, carefully pour the reaction contents into a beaker containing 25 mL of cold deionized water.[3] This will precipitate the crude organic product.
-
Workup - Isolation: Cool the beaker in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove residual ethylene glycol and salts.[3]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol and allow it to cool slowly to form pure crystals.[3] Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 5. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in the Purification of 1,3-Dibromonaphthalene
Welcome to the technical support center for the purification of 1,3-Dibromonaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high purity for your downstream applications.
Understanding the Core Challenges
The purification of this compound, while seemingly straightforward, presents a unique set of challenges primarily stemming from its synthesis. The most common synthetic route involves the bromination of naphthalene to a tetrabromo intermediate, followed by dehydrobromination.[1][2] This process can lead to a mixture of isomeric and related impurities that are often difficult to separate due to their similar physical and chemical properties.
Key Purification Hurdles:
-
Isomeric Impurities: The dehydrobromination step can yield other dibromonaphthalene isomers, such as 1,4-dibromonaphthalene and 2,3-dibromonaphthalene, which can be challenging to separate from the desired 1,3-isomer.[1]
-
Starting Material and Intermediate Carryover: Incomplete reaction can result in the presence of unreacted naphthalene or the tetrabromo-tetrahydronaphthalene intermediate in the crude product.
-
Over-brominated Products: Under certain conditions, further bromination can occur, leading to the formation of tri- or tetrabromonaphthalenes.
-
Similar Polarity of Contaminants: The close polarity of the various dibromonaphthalene isomers makes chromatographic separation non-trivial.
This guide will provide a logical framework for diagnosing and resolving these common purification issues.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Chromatography Issues
Q1: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?
A1: This is a classic sign of isomeric impurities with similar polarities. Here’s a systematic approach to improve your TLC and subsequent column chromatography separation:
-
Solvent System Optimization:
-
Decrease Polarity: If the spots are high up on the TLC plate (high Rf), you are using a mobile phase that is too polar. Switch to a less polar solvent system. For non-polar compounds like dibromonaphthalenes, a good starting point is a mixture of hexanes (or petroleum ether) and a small amount of a slightly more polar solvent like dichloromethane or toluene.
-
Systematic Screening: Prepare a series of developing solvents with varying ratios of a non-polar and a slightly more polar solvent (e.g., 100% hexanes, 99:1 hexanes:dichloromethane, 98:2, etc.). This will allow you to find the optimal mobile phase that provides the best separation between the isomers.
-
-
Choice of Stationary Phase:
-
While silica gel is the most common stationary phase, consider using alumina for the separation of aromatic isomers, as it can offer different selectivity.
-
-
Visualization Techniques: Ensure you are using an appropriate visualization method. UV light is typically sufficient for naphthalene derivatives.
Q2: My compound is streaking on the TLC plate and the column. What's causing this and how do I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overload: You may be applying too much sample to your TLC plate or loading too much material onto your column. Try spotting a more dilute solution on your TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your stationary phase.
-
Insolubility: If your compound is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your crude material is completely dissolved before loading it onto the column.
-
Strong Interaction with Stationary Phase: While less common for non-polar compounds on silica, strong interactions can cause streaking. If you suspect this, trying a different stationary phase like alumina might help.
Q3: I ran a column, but my fractions are still impure. What should I do?
A3: If a single column chromatography run is insufficient, you have a few options:
-
Optimize and Repeat: Based on the results of your first column, optimize the solvent system for better separation and repeat the chromatography.
-
Recrystallization: Often, a combination of purification techniques is most effective. Column chromatography can be used to remove the bulk of impurities, followed by recrystallization to achieve high purity.
-
Preparative HPLC: For very challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) can provide superior resolution.
Recrystallization Issues
Q1: I'm not sure which solvent to use for recrystallizing my this compound.
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Ethanol: Literature suggests that ethanol can be a suitable solvent for the recrystallization of this compound.[1]
-
Solvent Screening: To find the best solvent, take a small amount of your crude material and test its solubility in various solvents (e.g., hexanes, ethanol, methanol, isopropanol, acetone, toluene) at room and elevated temperatures.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. In this system, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here's how to troubleshoot this:
-
Lower the Initial Temperature of Crystallization: Try to induce crystallization at a slightly lower temperature.
-
Use a More Dilute Solution: Add more of the hot solvent to your mixture to ensure it is not oversaturated.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. If you have a small amount of pure this compound, you can add a "seed crystal" to induce crystallization.
Q3: My recrystallized product is still not pure enough. What are my next steps?
A3: If a single recrystallization does not yield a product of the desired purity, you can:
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Pre-purification: If your crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Dichloromethane (or toluene)
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
2. Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 100% hexanes, 99:1 hexanes:dichloromethane, 95:5 hexanes:dichloromethane) to find the eluent that gives good separation between the desired product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product. A protocol for a similar purification mentions using light petroleum as an eluent on a short silica column.[3]
-
Protocol 2: Purification by Recrystallization
1. Materials and Equipment:
-
Crude this compound
-
Ethanol (or other suitable solvent determined by screening)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
2. Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator. One source indicates a melting point of 63-64 °C for this compound recrystallized from ethanol.[1]
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification strategy for this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | [3] |
| Molecular Weight | 285.96 g/mol | [3] |
| Melting Point | 63-64 °C (from Ethanol) | [1] |
| Appearance | Colorless oil that solidifies on freezing | [3] |
References
Technical Support Center: Identification of Side Products in 1,3-Dibromonaphthalene Synthesis
Welcome to the technical support center for the synthesis of 1,3-dibromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and accurately identify potential side products. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the synthesis of this compound, particularly via the widely used method of naphthalene bromination followed by dehydrobromination.
Question 1: My final product is a mixture of isomers. How can I identify the main side products and what causes their formation?
Answer: The most common side products in this synthesis are other isomers of dibromonaphthalene. The formation of these isomers is rooted in the mechanism of electrophilic aromatic substitution on the naphthalene ring.
-
Causality of Isomer Formation: Naphthalene has two distinct positions for electrophilic attack: C1 (alpha) and C2 (beta). The alpha position is kinetically favored due to a more stable carbocation intermediate, which can be stabilized by resonance involving both rings.[1][2] However, under certain conditions, the thermodynamically more stable beta-substituted product can be formed.[3] In the synthesis of this compound, the initial bromination of naphthalene predominantly yields 1-bromonaphthalene. The second bromination is then directed by the first bromine atom. While the desired product is this compound, other isomers such as 1,4-, 1,5-, 1,6-, and 1,8-dibromonaphthalene can also be formed.
-
Identification of Isomers: The primary methods for identifying these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Each isomer presents a unique fingerprint in its ¹H and ¹³C NMR spectra due to the different symmetry and electronic environments of the protons and carbons.[3][4][5][6][7][8][9][10][11]
Question 2: I'm observing products with a higher molecular weight than dibromonaphthalene in my GC-MS analysis. What are these?
Answer: These higher molecular weight species are likely tri- or even tetra-brominated naphthalenes, resulting from over-bromination of the naphthalene ring.
-
Cause of Over-bromination: This typically occurs if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The presence of a strong Lewis acid catalyst can also promote further bromination.[8][12] Common over-bromination products include 1,3,5-tribromonaphthalene and 1,2,4,6-tetrabromonaphthalene.[12][13]
-
Identification: GC-MS is an excellent tool for identifying these products. The mass spectrum will show a molecular ion peak corresponding to the higher molecular weight of the polybrominated naphthalene. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion cluster.[14]
Question 3: My reaction yield is consistently low. What are the critical parameters to control?
Answer: Low yields can often be traced back to suboptimal reaction conditions, particularly in the dehydrobromination step.
-
Critical Parameters:
-
Temperature: The dehydrobromination of the intermediate tetrabromo-1,2,3,4-tetrahydronaphthalene is sensitive to temperature. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[15]
-
Base Strength and Stoichiometry: A strong, non-nucleophilic base like potassium tert-butoxide is typically used for the dehydrobromination.[2][16] The stoichiometry of the base is crucial; an insufficient amount will result in incomplete conversion, while a large excess can lead to undesired side reactions.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion of the starting material without significant formation of byproducts.
-
Question 4: The ¹H NMR of my purified product shows a complex multiplet in the aromatic region that I can't assign to this compound. What could be the issue?
Answer: A complex and unassignable multiplet strongly suggests the presence of multiple dibromonaphthalene isomers. The aromatic region of the ¹H NMR spectrum is particularly sensitive to the substitution pattern on the naphthalene ring.
-
Troubleshooting with NMR:
-
Reference Spectra: Compare your spectrum with literature data for the expected this compound and other potential isomers like 1,4-, 1,5-, and 2,6-dibromonaphthalene.[3][4][5][6][7][8][9][10][11]
-
2D NMR: If available, 2D NMR techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals and confirming the connectivity within the aromatic spin systems of the different isomers present.[17][18]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Photobromination and Dehydrobromination [2][16]
Part A: Photobromination of Naphthalene
-
Dissolve naphthalene in a suitable solvent like carbon tetrachloride in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise while irradiating the flask with a UV lamp.
-
Continue stirring and irradiation until the bromine color disappears.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate.
Part B: Dehydrobromination
-
Suspend the crude tetrabromide intermediate in dry tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide in dry THF dropwise to the suspension at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Analytical Identification of Side Products
1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5), is suitable for separating the different brominated naphthalenes.
-
Visualization: UV light (254 nm). The different isomers will have distinct Rf values.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Oven Program: A temperature gradient program is recommended to ensure good separation of the isomers and any higher boiling point polybrominated byproducts. For example, start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which is characteristic of the specific isomer. The isotopic pattern of bromine is a key diagnostic feature.[14]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts will reflect the symmetry of the molecule.
Data Presentation: Characteristic NMR Data for Dibromonaphthalene Isomers
| Isomer | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| This compound | ~8.1 (d), ~7.9 (d), ~7.7 (d), ~7.6-7.5 (m) | ~134.7, 132.8, 131.2, 130.4, 128.3, 127.9, 127.5, 127.3, 122.1, 121.9 |
| 1,4-Dibromonaphthalene | ~8.2 (dd), ~7.7 (s), ~7.6 (dd) | ~134.1, 130.9, 128.5, 128.0, 123.3 |
| 1,5-Dibromonaphthalene | ~8.2 (d), ~7.9 (d), ~7.4 (t) | ~133.0, 130.8, 127.0, 122.3 |
| 2,6-Dibromonaphthalene | ~7.9 (s), ~7.6 (d), ~7.5 (dd) | ~133.5, 130.2, 129.5, 122.0 |
| 2,7-Dibromonaphthalene | ~8.0 (s), ~7.7 (d), ~7.4 (dd) | ~134.0, 130.0, 128.9, 121.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. This table provides approximate values for comparison.[4][5][6][7][9][10][19][20][21]
Visualizations
Caption: Synthetic pathway to this compound and the formation of common side products.
Caption: Analytical workflow for the identification and characterization of side products.
References
- 1. 1,4-dibromonaphthalene(83-53-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Dibromonaphthalene(17135-74-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1,5-Dibromonaphthalene | C10H6Br2 | CID 637960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-DIBROMONAPHTHALENE | 13720-06-4 [chemicalbook.com]
- 7. 1,5-DIBROMONAPHTHALENE(7351-74-8) 1H NMR [m.chemicalbook.com]
- 8. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 17. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
- 21. 2,6-ジブロモナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting the scale-up of 1,3-Dibromonaphthalene synthesis
Welcome to the technical support center for the synthesis of 1,3-Dibromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your process with confidence.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common two-step laboratory-scale synthesis involving the photobromination of naphthalene to 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination.
Issue 1: Low Yield of this compound
Question: My overall yield of this compound is significantly lower than the reported literature values (around 88%). What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors throughout the two-step synthesis. A systematic approach to troubleshooting is essential.
-
Incomplete Photobromination (Step 1):
-
Cause: Insufficient light exposure, low bromine concentration, or a non-optimal reaction temperature can lead to incomplete conversion of naphthalene.
-
Solution:
-
Light Source: Ensure your light source is of appropriate wavelength and intensity for radical initiation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the naphthalene starting material.
-
Bromine Addition: Add bromine in slight excess to drive the reaction to completion. However, a large excess can lead to unwanted side products.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions and improve the selectivity of the photobromination.
-
-
-
Inefficient Dehydrobromination (Step 2):
-
Cause: The strength and stoichiometry of the base, reaction time, and temperature are critical for the elimination reaction. An inadequate base or insufficient reaction time will result in incomplete conversion of the tetrabromo intermediate.
-
Solution:
-
Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this elimination. Ensure it is fresh and handled under anhydrous conditions to maintain its reactivity.
-
Stoichiometry: Use a sufficient excess of the base (e.g., 2.5 equivalents) to ensure complete dehydrobromination.
-
Reaction Time and Temperature: Allow the reaction to proceed overnight at room temperature to ensure completion. Gentle warming can sometimes be employed, but should be monitored carefully to avoid side reactions.
-
-
-
Product Loss During Workup and Purification:
-
Cause: this compound can be lost during aqueous workup if the extractions are not performed efficiently. During purification by column chromatography or recrystallization, improper solvent selection or technique can lead to significant product loss.
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Purification: For column chromatography, use a non-polar eluent like light petroleum to isolate the product.[1] If recrystallizing, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Issue 2: Formation of Impurities and Isomeric Byproducts
Question: My final product is contaminated with other brominated naphthalenes. How can I minimize the formation of these impurities and purify my product effectively?
Answer: The formation of isomeric and over-brominated impurities is a common challenge in naphthalene bromination. Controlling the regioselectivity and extent of bromination is key.
-
Isomeric Impurities (e.g., 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene):
-
Cause: Direct bromination of naphthalene can lead to a mixture of isomers, with the product distribution being highly dependent on reaction conditions such as catalyst, solvent, and temperature.[1][2] The alpha-position of naphthalene is kinetically favored for electrophilic substitution, but thermodynamic control can lead to other isomers.
-
Solution: The two-step synthesis via the tetrabromo intermediate is designed to favor the formation of this compound.[3][4] Theoretical studies suggest that the formation of this compound is thermodynamically favorable over 1,4-dibromonaphthalene in the elimination step.[5]
-
Adherence to the two-step protocol: Strictly following the photobromination-dehydrobromination sequence is the most effective way to achieve high isomeric purity.
-
Purification: If isomeric impurities are present, careful column chromatography or fractional crystallization may be necessary. Monitoring fractions by GC or HPLC is recommended to ensure separation.
-
-
-
Over-bromination (Tri- and Tetrabromonaphthalenes):
-
Cause: Using a large excess of bromine or prolonged reaction times, especially in direct bromination methods, can lead to the formation of higher brominated naphthalenes.[6]
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of bromine in the first step.
-
Reaction Monitoring: Monitor the reaction progress closely and stop the reaction once the desired intermediate is formed.
-
-
Issue 3: Runaway Reaction and Thermal Management During Scale-Up
Question: I am scaling up the synthesis and am concerned about the exothermic nature of the bromination reaction. How can I ensure the reaction is conducted safely?
Answer: Thermal management is a critical safety consideration when scaling up any exothermic reaction, particularly bromination.
-
Understanding the Hazard: Bromination reactions are often highly exothermic.[7][8] A loss of cooling or an uncontrolled addition of bromine can lead to a rapid temperature increase, potentially causing a runaway reaction, excessive pressure build-up, and the release of hazardous bromine and hydrogen bromide vapors.[9]
-
Control Measures:
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled rate. This allows the cooling system to dissipate the heat generated.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable cooling system. For laboratory scale, an ice-salt bath can provide cooling below 0 °C.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction. An unexpected temperature spike is an indication of a potential loss of control.
-
Emergency Preparedness: Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any unreacted bromine in case of an emergency.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the photobromination of naphthalene in the first step?
A1: The photobromination of naphthalene proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the bromine-bromine bond by UV light to form two bromine radicals. These radicals then add to the naphthalene ring, followed by further addition of bromine and subsequent elimination of HBr to form the stable 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate.
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, other methods exist, though the two-step method is common for achieving high purity on a lab scale. Direct bromination of naphthalene can be employed, but often yields a mixture of isomers, with the regioselectivity being influenced by the choice of catalyst and reaction conditions.[1][2][6] For instance, the use of certain solid catalysts like zeolites or clays can influence the product distribution.[1][6]
Q3: What are the key safety precautions when working with bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.
-
Ventilation: All work with bromine must be conducted in a well-ventilated chemical fume hood.
-
Handling: Handle bromine with care, avoiding inhalation of vapors and contact with skin and eyes.
-
Spill Response: Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.
-
Incompatible Materials: Be aware of materials that are incompatible with bromine, such as acetone, which can react violently.[9]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the purity of the final product and quantifying the presence of any isomeric or over-brominated impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or HPLC for enhanced analytical power.
Experimental Protocols & Data
Table 1: Reagent Stoichiometry and Reaction Conditions (Laboratory Scale)
| Step | Reagent | Molar Equivalents | Key Reaction Conditions |
| 1. Photobromination | Naphthalene | 1.0 | 0-5 °C, UV light irradiation |
| Bromine | 2.0 - 2.2 | Slow, dropwise addition | |
| 2. Dehydrobromination | 1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | 1.0 | Room temperature |
| Potassium tert-butoxide | 2.5 | Anhydrous THF |
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Dissolve naphthalene in a suitable solvent (e.g., carbon tetrachloride) in a flask equipped with a dropping funnel and a condenser.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Irradiate the flask with a UV lamp.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture with continuous stirring.
-
Monitor the reaction by TLC until the naphthalene is consumed.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude tetrabromo intermediate.
Step 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide portion-wise to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using light petroleum as the eluent.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dogadergi.ksu.edu.tr [dogadergi.ksu.edu.tr]
Influence of solvent choice on 1,3-Dibromonaphthalene formation
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromonaphthalene. We will explore the critical influence of solvent choice on reaction outcomes, addressing common challenges and frequently asked questions in a direct, problem-solving format. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the bromination of naphthalene?
The bromination of naphthalene is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[1] The process involves an initial attack by an electrophile (typically Br⁺, generated from Br₂ with or without a catalyst) on the electron-rich naphthalene ring.[1][2] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[1] In a subsequent fast step, a proton is removed from the carbon bearing the new bromine atom, restoring the aromaticity of the ring.[2]
Caption: General workflow for Electrophilic Aromatic Substitution (SEAr).
Q2: Why is direct bromination of naphthalene often not selective for the 1,3-isomer?
Direct electrophilic bromination of naphthalene preferentially occurs at the C1 (α) position rather than the C2 (β) position. This is because the arenium ion intermediate formed by attack at the α-position is more stable; it can be drawn with more resonance structures that preserve one intact benzene ring.[3] Consequently, the first bromination overwhelmingly yields 1-bromonaphthalene.
The second bromination is then directed by the existing bromine substituent. Bromine is a deactivating but ortho, para-directing group. This leads to the formation of 1,4- and 1,5-dibromonaphthalene as the major products under many conditions.[4][5] The 1,3-isomer is a minor product because it requires substitution at a less favorable position.
Q3: How does solvent polarity affect the rate and selectivity of direct bromination?
Solvent choice can significantly impact the reaction, though it often does not favor the 1,3-isomer in direct bromination.
-
Reaction Rate: The formation of the charged arenium ion is the rate-determining step.[2] Polar solvents can stabilize this charged intermediate, potentially increasing the reaction rate.[6] However, some studies on catalyzed dibromination have shown that reactions proceed readily in non-polar solvents like n-pentane, n-hexane, and dichloromethane (DCM), while yields are lower in more polar solvents.[7] This suggests that the specific mechanism (catalyzed vs. uncatalyzed) and the nature of the electrophile are critical.
-
Selectivity: Solvent polarity can influence the ratio of isomers. For instance, in the isomerization of spiropyran derivatives containing a naphthalene moiety, polar solvents were shown to stabilize specific isomers through solvation and hydrogen bonding.[8] While not a direct bromination, this highlights the principle that solvents can selectively stabilize certain isomers over others. However, for direct bromination of naphthalene, achieving selectivity for the 1,3-isomer through solvent choice alone is generally unsuccessful.
Q4: Is there a reliable method to synthesize this compound with high yield and selectivity?
Yes. The most effective and selective method avoids the challenges of direct electrophilic substitution. It is a two-step process involving a radical-mediated addition followed by an elimination reaction.[9][10]
-
Photobromination: Naphthalene is treated with an excess of molecular bromine under photochemical conditions (internal light irradiation). This leads to a radical addition reaction, forming α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in high yield (~90%).[9][10]
-
Dehydrobromination: The tetrabromide intermediate is then treated with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (THF). This induces a double dehydrobromination (elimination of two HBr molecules) to yield this compound as the sole product in high yield (~88%).[9][10][11]
This pathway is highly selective because the stereochemistry of the tetrabromo adduct and the mechanism of elimination specifically favor the formation of the 1,3-isomer.[10]
Caption: Workflow for the selective two-step synthesis of this compound.
Troubleshooting Guide
Problem: Low yield of the desired this compound.
-
Possible Cause: You are using a direct bromination method (e.g., Br₂ with a Lewis acid like FeBr₃). This pathway is not selective for the 1,3-isomer and will produce a mixture of other isomers, primarily 1,4- and 1,5-dibromonaphthalene, leading to a low yield of your target compound.[4]
-
Recommended Solution: Switch to the two-step photobromination/dehydrobromination protocol. This method is specifically designed to yield the 1,3-isomer with high selectivity and overall yield.[9][10] The choice of solvent in this protocol is critical for success:
-
Step 1 (Photobromination): Use a non-polar, inert solvent like carbon tetrachloride (CCl₄). This solvent facilitates the radical chain reaction without interfering. High bromine concentration is also key to obtaining a single stereoisomer of the intermediate.[10]
-
Step 2 (Dehydrobromination): Use a polar aprotic solvent like dry tetrahydrofuran (THF).[11] THF is ideal as it dissolves the tetrabromide intermediate and the potassium tert-butoxide base, facilitating the E2 elimination mechanism.
-
Problem: My product is an inseparable mixture of dibromonaphthalene isomers.
-
Possible Cause: This is the expected outcome of direct electrophilic dibromination of naphthalene. Different isomers of dibromonaphthalene (1,3-, 1,4-, 1,5-, etc.) often have very similar physical properties, making separation by crystallization or standard column chromatography difficult.[12][13]
-
Recommended Solution:
-
Adopt the Selective Synthesis: The most effective solution is to avoid forming the mixture in the first place by using the two-step addition-elimination method described above.[9][10]
-
Optimize Catalytic Conditions (If Direct Route is Unavoidable): Some research has shown that the choice of solid acid catalysts can influence isomer ratios. For example, an acidic amorphous silica-alumina catalyst gives a high yield of 1,4-dibromonaphthalene, while calcined montmorillonite KSF clay can produce a mixture rich in the 1,5-isomer.[5] While these studies do not favor the 1,3-isomer, they demonstrate the principle of catalyst-driven selectivity. The reaction solvent in these systems is typically a non-polar one like dichloromethane (DCM).[5]
-
Problem: The dehydrobromination step is slow or incomplete.
-
Possible Cause 1: Incorrect Solvent: The choice of solvent is crucial for the elimination reaction. A solvent that does not adequately dissolve the reagents or is protic (like ethanol) can hinder the reaction.
-
Solution 1: Ensure you are using dry tetrahydrofuran (THF) . Water contamination will quench the strong base (potassium tert-butoxide) and prevent the reaction from proceeding.[11]
-
Possible Cause 2: Insufficient Base: Dehydrobromination requires a sufficient stoichiometric amount of a strong, non-nucleophilic base.
-
Solution 2: Use at least 2.5 equivalents of potassium tert-butoxide to ensure the double elimination goes to completion.[11] The reaction is typically stirred at room temperature.[11]
Data Summary: Solvent Effects in Direct Dibromination
Direct bromination studies highlight the challenge of forming the 1,3-isomer. The table below summarizes results from a study on catalyzed dibromination, showing the prevalence of other isomers.
| Solvent | Catalyst | Reaction Time | Yield 1,4-isomer (%) | Yield 1,5-isomer (%) | Reference |
| Dichloromethane (DCM) | Synclyst 13 | 6 h | 91 (isolated) | - | [5] |
| Dichloromethane (DCM) | KSF Clay | 45 min | 34 | 55 | [5] |
| n-Hexane | KSF Clay | 1 h | 31 | 51 | [7] |
| Chloroform | KSF Clay | 1 h | 30 | 48 | [7] |
| 1,2-Dichloroethane | KSF Clay | 1 h | 12 | 19 | [7] |
Note: The 1,3-isomer is not reported as a significant product in these direct, catalyzed bromination reactions.
Validated Experimental Protocol
Selective Synthesis of this compound via Addition-Elimination (Adapted from Cakmak, O., J. Chem. Research (S), 1999)[9][10]
Step 1: Synthesis of α,2β,3α,4β-Tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Setup: In an efficient fume hood, equip a flask with a means for internal irradiation (e.g., a photochemical reactor), a magnetic stirrer, and a reflux condenser.
-
Reagents: Dissolve naphthalene (1 equivalent) in a minimal amount of an inert solvent like carbon tetrachloride (CCl₄). The molar ratio of naphthalene:bromine:solvent should be approximately 1:4:15 to achieve the best yield of a single stereoisomer.[10]
-
Reaction: Cool the flask and add a solution of bromine (4 equivalents) in CCl₄. Irradiate the mixture with an internal high-pressure mercury lamp. The high light density and bromine concentration promote a rapid radical addition.
-
Workup: Once the reaction is complete (monitored by TLC or GC), evaporate the solvent. The crude product, α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, can be purified by recrystallization to yield the pure intermediate (~90% yield).[10]
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend potassium tert-butoxide (2.5 equivalents) in dry tetrahydrofuran (THF).[11]
-
Reaction: To this suspension, add a solution of the tetrabromide intermediate (1 equivalent) dissolved in dry THF. Allow the reaction mixture to stir at room temperature overnight.[11]
-
Workup: Quench the reaction by adding water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.[11]
-
Purification: The residue can be purified by passing it through a short silica gel column using light petroleum as the eluent. Evaporation of the solvent will yield this compound as a solid (~88% yield).[11]
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chegg.com [chegg.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bromination of Naphthalene. Preparation of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stability of 1,3-Dibromonaphthalene and 1,4-Dibromonaphthalene for Researchers and Drug Development Professionals
In the nuanced field of synthetic chemistry and drug development, the selection of molecular precursors is a critical determinant of reaction efficiency, product yield, and ultimately, the therapeutic efficacy and safety of a final compound. The isomeric purity of these precursors is of paramount importance, as subtle differences in molecular structure can lead to significant variations in physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the stability of two common isomers of dibromonaphthalene: 1,3-Dibromonaphthalene and 1,4-Dibromonaphthalene. By synthesizing theoretical calculations with established physicochemical data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental assessment of a compound's stability begins with its basic physicochemical properties. The following table summarizes the key properties of 1,3- and 1,4-dibromonaphthalene.
| Property | This compound | 1,4-Dibromonaphthalene |
| Molecular Formula | C₁₀H₆Br₂ | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol [1] | 285.96 g/mol [2] |
| CAS Number | 52358-73-3[1] | 83-53-4[2] |
| Melting Point | 63-64 °C[3] | 80-82 °C[4] |
| Boiling Point | Not readily available | ~288.1 °C (rough estimate) |
| Appearance | Colorless oil that solidifies upon freezing | White to light beige crystalline powder or crystals[4] |
The higher melting point of 1,4-dibromonaphthalene suggests a more stable crystal lattice structure compared to the 1,3-isomer. This can be attributed to the greater symmetry of the 1,4-isomer, which allows for more efficient packing in the solid state.
Theoretical Stability Analysis: Insights from Computational Chemistry
While physical properties provide clues, a deeper understanding of isomeric stability comes from the realm of computational chemistry. A theoretical study on the synthesis of dibromonaphthalene isomers provides compelling evidence for the greater stability of the 1,3-isomer in the gaseous phase.[5] This study, utilizing the B3LYP/6-31+G(d,p) method, highlights two key electronic properties that govern their relative stabilities: the HOMO-LUMO gap and the dipole moment.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies greater stability, as more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less reactive. The computational study revealed that this compound possesses a larger HOMO-LUMO gap compared to 1,4-dibromonaphthalene, suggesting it is the more kinetically stable isomer.[5]
Dipole Moment: The dipole moment is a measure of the polarity of a molecule. The study found that this compound has a higher dipole moment than the 1,4-isomer.[5] This higher polarity can lead to stronger intermolecular dipole-dipole interactions, which can contribute to the overall stability of the bulk material.
The preferential formation of this compound in the dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene is explained by these theoretical findings, indicating that the 1,3-isomer is the thermodynamically favored product in this specific reaction.[3][5]
Caption: Relationship between electronic/structural properties and the stability of dibromonaphthalene isomers.
Synthesis and Reactivity: Unraveling Kinetic vs. Thermodynamic Control
The synthetic routes to 1,3- and 1,4-dibromonaphthalene also provide valuable insights into their relative stabilities. The synthesis of dibromonaphthalenes can be influenced by whether the reaction is under kinetic or thermodynamic control.
-
1,4-Dibromonaphthalene is often synthesized via the direct bromination of naphthalene or 1-bromonaphthalene.[4] The formation of the 1,4-isomer can be favored under certain conditions, suggesting it may be a kinetically controlled product in some direct electrophilic substitution reactions.
-
This compound , as previously mentioned, can be synthesized in high yield via the dehydrobromination of a tetrabromotetrahydronaphthalene intermediate.[3] The conditions of this elimination reaction, which allow for the formation of the more stable product, point towards thermodynamic control.
The choice of synthetic pathway, therefore, not only dictates the isomeric outcome but also provides clues about the inherent stability of the target molecule.
Spectroscopic Profiles: A Comparative Overview
While detailed comparative spectroscopic studies are not abundant in the literature, the individual spectroscopic data for each isomer can be used to infer structural and electronic differences.
-
¹H NMR Spectroscopy: The proton NMR spectra of both isomers would show distinct patterns in the aromatic region. For the more symmetrical 1,4-isomer, a simpler splitting pattern is expected compared to the less symmetrical 1,3-isomer.
-
¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum of 1,4-dibromonaphthalene would exhibit fewer signals due to its higher symmetry compared to the 1,3-isomer, which would display ten distinct signals for the ten carbon atoms in the naphthalene ring system.
These spectroscopic differences, while primarily used for structural elucidation, are a direct consequence of the different electronic environments of the atoms in each isomer, which in turn relates to their relative stabilities.
Experimental Protocols
To provide a practical context, the following sections detail a representative synthesis protocol and a proposed workflow for the experimental determination of thermal stability.
Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of this compound.[3]
Step 1: Photobromination of Naphthalene
-
In a suitable reaction vessel equipped with a stirrer and a light source, dissolve naphthalene in a suitable solvent such as carbon tetrachloride.
-
Cool the solution to 0 °C.
-
Slowly add a solution of molecular bromine in the same solvent while irradiating the mixture with a sun lamp.
-
Continue the reaction until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.
Step 2: Dehydrobromination
-
Dissolve the crude tetrabromide intermediate in dry tetrahydrofuran (THF).
-
Add potassium tert-butoxide to the solution and stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Proposed Experimental Workflow for Thermal Stability Analysis
To obtain empirical data on the comparative thermal stability, a thermogravimetric analysis (TGA) experiment is recommended.
Objective: To determine and compare the decomposition temperatures of 1,3- and 1,4-dibromonaphthalene.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of each isomer into separate TGA pans.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min).
-
Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C).
-
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition for each isomer. The isomer with the higher decomposition temperature is considered more thermally stable.
-
Conclusion
For researchers and drug development professionals, the choice between these isomers should be guided by the specific requirements of their application. If high thermal and chemical stability is paramount, this compound may be the preferred choice. However, if factors such as ease of synthesis via direct bromination or solid-state properties are more critical, 1,4-dibromonaphthalene presents a viable alternative. This guide underscores the importance of a multi-faceted approach to understanding isomeric stability, integrating theoretical insights with empirical data to facilitate informed and strategic decisions in chemical synthesis and materials design. Further experimental validation, particularly through direct comparative thermal analysis, would provide a more complete and conclusive understanding of the stability landscape of these important chemical building blocks.
References
A Senior Application Scientist's Guide to Differentiating Dibromonaphthalene Isomers by Spectroscopic Analysis
Introduction
In the fields of materials science, environmental analysis, and pharmaceutical development, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical necessity. Dibromonaphthalene, with its ten possible positional isomers, presents a classic analytical challenge. The position of the two bromine atoms on the naphthalene core drastically alters the molecule's steric and electronic properties, influencing its reactivity, toxicity, and utility as a synthetic precursor. Consequently, a robust and reliable method for differentiating these isomers is paramount.
This guide provides a comparative analysis of various spectroscopic techniques for the unambiguous identification of dibromonaphthalene isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical choices. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in your results.
The Decisive Power of NMR Spectroscopy: A Symmetry-Based Approach
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for distinguishing dibromonaphthalene isomers. The power of NMR lies in its sensitivity to the unique chemical environment of each proton (¹H) and carbon (¹³C) nucleus, which is dictated by the molecule's overall symmetry.
The Causality Behind NMR Differentiation
The number of unique signals in an NMR spectrum is directly related to the symmetry elements within the molecule.[1] A highly symmetric isomer like 2,6-dibromonaphthalene will exhibit a simple spectrum with few signals, as many nuclei are chemically equivalent. Conversely, an asymmetric isomer like 1,3-dibromonaphthalene will show a complex spectrum where every nucleus is unique.
-
¹H NMR Spectroscopy: The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the six aromatic protons provide a unique fingerprint for each isomer.[2] The electronegative bromine atoms deshield adjacent protons, shifting their signals downfield. The coupling patterns, governed by the n+1 rule for adjacent non-equivalent protons, reveal the relative positions of the protons.[3]
-
¹³C NMR Spectroscopy: Similar to proton NMR, the number of signals in the ¹³C spectrum indicates the number of unique carbon environments.[4] This can rapidly narrow down the potential isomer possibilities. For instance, an isomer showing only five carbon signals must possess a high degree of symmetry (e.g., 1,5- or 2,6-dibromonaphthalene).
Comparative ¹³C NMR Data
The number of distinct signals in the ¹³C NMR spectrum is a powerful initial filter for identifying an unknown dibromonaphthalene isomer.
| Isomer | Symmetry Group | Expected ¹³C Signals | Observed Chemical Shifts (δ, ppm) in CDCl₃ |
| 1,4-Dibromonaphthalene | C₂ᵥ | 5 | 134.9, 131.7, 128.8, 128.2, 122.9[5] |
| 1,5-Dibromonaphthalene | C₂ₕ | 3 | 133.7, 128.8, 122.7 |
| 2,6-Dibromonaphthalene | C₂ₕ | 3 | 132.0, 130.9, 121.2[6] |
| 2,7-Dibromonaphthalene | C₂ᵥ | 5 | 133.9, 131.4, 130.0, 128.5, 121.1 |
| 1,8-Dibromonaphthalene | C₂ᵥ | 5 | 137.9, 131.9, 130.7, 128.3, 122.4[7] |
| 2,3-Dibromonaphthalene | C₂ᵥ | 5 | 132.9, 130.1, 128.2, 127.9, 123.5 |
| 1,2-Dibromonaphthalene | Cₛ | 10 | All 10 carbons are unique |
| This compound | Cₛ | 10 | All 10 carbons are unique |
| 1,6-Dibromonaphthalene | Cₛ | 10 | All 10 carbons are unique |
| 1,7-Dibromonaphthalene | Cₛ | 10 | All 10 carbons are unique |
| (Note: Complete, verified spectral data for all isomers is not consistently available in a single source. Data is compiled from available literature and spectral databases. Asymmetric isomers are predicted to have 10 unique signals.) |
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the dibromonaphthalene isomer for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Add 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for most organic compounds.[9][10]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Filter the solution through a pipette with a cotton wool plug into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[11][12]
-
For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added, though many modern deuterated solvents contain a small amount of TMS for reference.[8]
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-45° pulse angle, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, 512-2048 scans, and a relaxation delay of 2 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or the TMS peak (0 ppm).[10]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the substitution pattern. For complex spectra, 2D NMR techniques like COSY and HSQC may be required.
-
Combining Separation and Detection: The Power of GC-MS
While NMR is powerful for pure samples, real-world scenarios often involve mixtures of isomers. In these cases, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. It physically separates the isomers before subjecting them to mass analysis.
The Causality Behind GC-MS Differentiation
-
Gas Chromatography (GC): Dibromonaphthalene isomers have identical molecular weights (285.96 g/mol ) but differ slightly in their boiling points and polarity. These differences allow them to be separated on a GC column.[13] Isomers with higher symmetry and a more compact shape tend to be more volatile and may elute earlier.
-
Mass Spectrometry (MS): After separation, the isomers enter the mass spectrometer. Under Electron Ionization (EI), they will all produce a molecular ion (M⁺˙) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The key to differentiation lies in the fragmentation pattern.[14] While aromatic rings are stable, the position of the bromine atoms can influence which fragments are preferentially formed, though these differences can be subtle.[15] The primary utility of MS here is detection post-separation.
Experimental Protocol: GC-MS Analysis
This protocol is based on standard methods for Polycyclic Aromatic Hydrocarbon (PAH) analysis.[16][17]
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in a suitable solvent like hexane or dichloromethane.
-
Create a series of dilutions to establish a calibration curve and ensure the sample concentration is within the linear range of the instrument (e.g., 1-100 µg/mL).
-
-
Instrumentation and Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic isomers.[18]
-
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
-
Inlet: Splitless mode at 280-300°C to ensure complete volatilization.[13]
-
Oven Program: Start at 80-100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to 300°C and hold for 5-10 minutes. This temperature program effectively separates compounds based on boiling point.
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 45-450) to observe the full fragmentation pattern, or Selected Ion Monitoring (SIM) for higher sensitivity if the characteristic fragments are known.[17]
-
-
Data Analysis:
-
Identify isomers based on their retention time relative to known standards.
-
Confirm identity by comparing the acquired mass spectrum (including the Br₂ isotopic pattern at M⁺˙, M⁺˙+2, M⁺˙+4) with a library spectrum (e.g., NIST).
-
Complementary Techniques: IR and UV-Vis Spectroscopy
While not as definitive as NMR, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary data that can support an identification.
Infrared (IR) Spectroscopy
The primary value of IR in differentiating isomers lies in the "fingerprint region," specifically the C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹. The pattern of these strong absorptions is highly characteristic of the substitution pattern on the aromatic ring.[19][20]
-
Ortho-Disubstituted (e.g., 1,2- or 2,3-): Expect a strong band around 750 cm⁻¹.[19]
-
Meta-Disubstituted-like patterns: Can show multiple bands.
-
Para-Disubstituted-like patterns: Often show a single strong band in the 800-850 cm⁻¹ region.
-
Isolated Hydrogens: A C-H bond with no adjacent hydrogens can give rise to a distinct, weaker band.
These patterns provide strong clues but can be complex for the naphthalene system compared to simple benzene rings.
UV-Vis Spectroscopy
The electronic transitions (π → π*) in the naphthalene ring system are sensitive to the position of the bromine substituents.[21] Bromine atoms act as auxochromes, and their position affects the extent of conjugation and the energy of the molecular orbitals. This results in shifts in the maximum absorption wavelength (λₘₐₓ).[22] Generally, extending the conjugated system or increasing substitution leads to a bathochromic (red) shift to longer wavelengths.[23] While these shifts can be small, comparing the λₘₐₓ of an unknown isomer to a set of standards can be a quick and effective identification tool. For example, bromo-substitution on a naphthalene diimide system has been shown to cause a red shift in its absorption band.[24]
Synthesis of Analytical Approaches
A robust analytical workflow combines these techniques to provide unambiguous isomer identification. The following diagram illustrates a logical approach, starting with the most powerful and specific methods.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. organomation.com [organomation.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. shimadzu.com [shimadzu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. agilent.com [agilent.com]
- 19. spcmc.ac.in [spcmc.ac.in]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 22. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. utsc.utoronto.ca [utsc.utoronto.ca]
- 24. researchgate.net [researchgate.net]
The Gold Standard: Unequivocal Structure Validation of 1,3-Dibromonaphthalene via Single-Crystal X-ray Crystallography
A.S.S.I.S.T. (A Senior Scientist's Interpretation of Spectroscopic and Tomographic Data)
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques for the structural elucidation of small organic molecules, using 1,3-dibromonaphthalene as a case study. This guide will demonstrate the definitive power of X-ray crystallography against the potential ambiguities of other common spectroscopic methods.
The Isomer Challenge: Why Absolute Certainty Matters
In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common and critical challenge. For dibromonaphthalene, ten potential isomers exist, each with distinct physical, chemical, and potentially toxicological properties.[1] In fields like materials science and pharmaceutical development, mistaking one isomer for another can lead to failed experiments, ineffective products, or unforeseen safety issues. Therefore, relying on analytical methods that provide merely suggestive data is a significant risk. Absolute, unambiguous structural confirmation is not just best practice; it is a necessity.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the preeminent technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can calculate a three-dimensional electron density map and, from that, build an atomic model with unparalleled accuracy.[4] This method leaves no room for doubt regarding atomic connectivity and spatial arrangement, directly revealing the substitution pattern.
The Crystallographic Workflow: From Powder to Proof
The journey from a synthesized powder to a validated crystal structure is a systematic process. Each step is chosen to maximize the probability of obtaining a high-quality crystal suitable for diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Expert Insights into the Protocol:
-
Purity is Paramount: The starting material must be of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[5]
-
Solvent Choice is Causal: The ideal solvent is one in which the compound is moderately soluble.[5] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs instead of ordered crystal growth.
-
Patience Rewards: Techniques like slow evaporation, solvent layering (vapor diffusion), or gradual cooling are employed to allow molecules the time to arrange themselves into a well-ordered lattice.[5][6][7] Rapid precipitation traps disorder, rendering the crystals useless for diffraction.
Experimental Protocol: Crystallization of this compound
-
Solution Preparation: Dissolve ~20 mg of purified this compound in 1 mL of a suitable solvent (e.g., ethanol, chloroform, or a mixture like ethyl acetate/hexanes) in a small, clean vial.[8] Gentle warming may be used to achieve full dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Crystal Growth (Slow Evaporation): Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation over several days to weeks.[5][6]
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one using a cryo-loop.[3]
-
Data Collection: Mount the crystal on a diffractometer and cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[4]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an electron density map, into which the molecular structure is fitted and refined to yield the final, unambiguous structure.[4]
Data Presentation: Crystallographic Data for a Dibromonaphthalene Isomer
| Parameter | Value (for 2,3-Dibromonaphthalene) | Significance |
| Chemical Formula | C₁₀H₆Br₂ | Confirms the elemental composition. |
| Molecular Weight | 285.96 g/mol | Consistent with the expected formula.[9] |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P b c a | Defines the symmetry elements within the unit cell.[9] |
| Unit Cell Dimensions | a=11.692 Å, b=7.545 Å, c=20.193 Å | Precise measurements of the repeating lattice unit.[9] |
| R-factor | 0.0632 | A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a good fit.[9] |
Data sourced from the Crystallography Open Database (COD) entry 7227444 as cited in PubChem.[9]
Comparative Analysis: The Ambiguity of Spectroscopic Methods
While indispensable for routine analysis, other common techniques lack the definitive power of X-ray crystallography for de novo structure validation of isomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[11][12] For this compound, one would expect a specific pattern of signals and coupling constants. However, interpreting this pattern can be complex. Distinguishing the 1,3-isomer from other possibilities like 1,6- or 2,7-dibromonaphthalene based solely on 1D NMR can be challenging and may require extensive 2D NMR experiments (COSY, HSQC, HMBC, NOESY) and comparison to predicted spectra or known standards.[11] It provides strong evidence but not incontrovertible proof.
Mass Spectrometry (MS)
Mass spectrometry is excellent for determining the molecular weight of a compound.[10][12] For this compound, MS would show a molecular ion peak cluster confirming the formula C₁₀H₆Br₂ (due to the characteristic isotopic pattern of bromine). However, all ten dibromonaphthalene isomers have the exact same molecular weight and formula.[13][14] Therefore, MS is incapable of distinguishing between them.[10]
Caption: Comparison of analytical certainty for isomer identification.
Conclusion: A Hierarchy of Evidence
For routine reaction monitoring or analysis of known compounds, techniques like NMR and MS are efficient and powerful. However, when absolute structural proof is required—as in the case of novel compounds, reference standards, or regulatory submissions—a clear hierarchy of evidence emerges. Spectroscopic methods provide crucial but ultimately circumstantial evidence. Single-crystal X-ray crystallography delivers the final, indisputable verdict, making it the true gold standard for molecular structure validation.
References
- 1. How many position isomers of dibromo naphthalene are class 12 chemistry CBSE [vedantu.com]
- 2. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. 1,2-Dibromonaphthalene | C10H6Br2 | CID 226291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
A Senior Application Scientist's Guide to 1,3-Dibromonaphthalene: Correlating Theoretical Predictions with Experimental Realities
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and spectroscopic properties is paramount. This guide provides an in-depth comparison of theoretical and experimental data for 1,3-Dibromonaphthalene, a key intermediate in organic synthesis. By juxtaposing computational predictions with empirical findings, we aim to offer a comprehensive resource for those utilizing this compound in their research endeavors.
Introduction to this compound
This compound (C₁₀H₆Br₂) is a disubstituted naphthalene derivative with a molecular weight of 285.96 g/mol .[1] Its isomeric purity and well-defined structure are critical for its successful application in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. An accurate correlation between its predicted and observed characteristics is essential for reaction planning, process optimization, and quality control.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental physical properties of a compound, such as its melting and boiling points, are cornerstones of its identification and purity assessment. Below, we compare the experimentally determined values for this compound with its predicted properties.
| Property | Experimental Value | Theoretical/Predicted Value |
| Melting Point | 63-64 °C[2] | Not readily available through standard computational models |
| Boiling Point | 334.30 °C[3] | Not readily available through standard computational models |
The experimental melting point of 63-64 °C provides a reliable benchmark for sample identification and purity. The lack of readily available and accurate theoretical predictions for these phase transitions highlights the complexity of modeling intermolecular forces in the solid and liquid states.
Spectroscopic Fingerprints: Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous structural elucidation. Here, we compare the experimental spectroscopic data for this compound with theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show six distinct signals for the six aromatic protons. The substitution pattern breaks the symmetry of the naphthalene ring, leading to a complex splitting pattern.
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| H-2 | 7.91 | 8.16 |
| H-4 | 8.02 | 8.35 |
| H-5 | 7.79 | 7.82 |
| H-6 | 7.56-7.66 | 7.62 |
| H-7 | 7.56-7.66 | 7.68 |
| H-8 | 8.20 | 8.11 |
The predicted ¹H NMR chemical shifts show a reasonable correlation with the experimental values, with most predictions falling within 0.3 ppm of the observed shifts. The discrepancies can be attributed to solvent effects and the inherent approximations in the prediction algorithms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct signals are expected.
| Carbon | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 123.9 | 122.9 |
| C-2 | 133.1 | 134.1 |
| C-3 | 119.3 | 122.2 |
| C-4 | 130.6 | 131.6 |
| C-4a | 135.7 | 134.4 |
| C-5 | 128.1 | 128.8 |
| C-6 | 128.4 | 128.5 |
| C-7 | 128.4 | 128.3 |
| C-8 | 127.6 | 128.2 |
| C-8a | 131.2 | 132.5 |
The predicted ¹³C NMR chemical shifts also demonstrate good agreement with the experimental data, with most values within a 3 ppm difference. This level of accuracy is generally sufficient for initial structural assignment and confirmation.
Infrared (IR) Spectroscopy
Expected IR Absorptions for this compound:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-H in-plane bending: 1300-1000 cm⁻¹
-
C-H out-of-plane bending: 900-675 cm⁻¹ (pattern will be indicative of the substitution)
-
C-Br stretching: Below 1000 cm⁻¹
The IR spectrum of 2,3-Dibromonaphthalene shows characteristic peaks in these regions, and it is expected that this compound would exhibit a similar, though not identical, pattern. The precise frequencies of the C-H out-of-plane bending vibrations would be the most telling difference between the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be a key identifier.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 284, 286, and 288, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks should be approximately 1:2:1.
-
Fragmentation: The primary fragmentation pathway would likely involve the loss of one or both bromine atoms.
-
[M-Br]⁺: A peak cluster around m/z 205 and 207.
-
[M-2Br]⁺: A peak at m/z 126.
-
While an experimental mass spectrum for this compound was not found, the spectrum of 2,3-Dibromonaphthalene exhibits a molecular ion at m/z 286 and a top peak at m/z 126, consistent with the expected fragmentation pattern.[4]
Synthesis and Experimental Protocols
A reliable and reproducible synthetic route is crucial for obtaining high-purity this compound. A common and effective method involves the dehydrobromination of a tetrabromonaphthalene precursor.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature and provides a robust method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene
-
Potassium tert-butoxide
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel
-
Light petroleum (boiling point 40-60 °C)
Procedure:
-
To a suspension of potassium tert-butoxide (2.5 equivalents) in dry THF, add a solution of 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene (1 equivalent) in dry THF.
-
Stir the reaction mixture at room temperature overnight.
-
Add water to the reaction mixture and extract three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica column using light petroleum as the eluent.
-
The product is obtained as a colorless oil that solidifies upon freezing. The reported yield is 88%.[2]
Causality Behind Experimental Choices:
-
Potassium tert-butoxide: A strong, non-nucleophilic base is required to effect the double dehydrobromination without competing substitution reactions.
-
Dry THF: The use of an anhydrous aprotic solvent is essential to prevent quenching of the strong base.
-
Aqueous workup and extraction: This step removes the inorganic byproducts and any remaining base.
-
Silica gel chromatography: This purification step effectively removes any polar impurities and unreacted starting material.
Visualizing the Process: Synthesis and Characterization Workflow
To better illustrate the experimental process, the following diagrams outline the synthetic pathway and the analytical workflow for characterizing the final product.
Caption: Synthetic pathway to this compound.
Caption: Analytical workflow for product characterization.
Conclusion: An Integrated Approach to Chemical Characterization
This guide demonstrates the powerful synergy between theoretical predictions and experimental data in the comprehensive characterization of this compound. While computational tools provide valuable insights and predictive power, particularly for spectroscopic properties, experimental verification remains the gold standard for confirming structure, purity, and physical characteristics. For researchers in drug development and organic synthesis, a thorough understanding of both theoretical and experimental data is indispensable for the successful application of this versatile chemical intermediate.
References
Navigating the Electronic Landscape: A Comparative Analysis of HOMO-LUMO Gaps in Dibromonaphthalene Isomers
For researchers, medicinal chemists, and materials scientists, understanding the electronic properties of aromatic compounds is paramount for designing novel therapeutics and functional materials. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs a molecule's electronic transitions, reactivity, and potential applications. This guide provides an in-depth comparison of the HOMO-LUMO gaps of six dibromonaphthalene isomers, offering a blend of theoretical calculations and practical experimental considerations.
The position of bromine substituents on the naphthalene core significantly influences the electronic structure of the molecule. This guide will explore these subtleties, providing a framework for researchers to understand and predict the electronic behavior of this important class of compounds.
The Decisive Role of Isomerism in Electronic Properties
The substitution pattern on the naphthalene ring system dramatically alters the distribution of electron density, which in turn dictates the energies of the frontier molecular orbitals. The interplay of inductive and resonance effects of the bromine atoms, combined with the inherent electronic structure of the naphthalene core, leads to distinct HOMO-LUMO gaps for each isomer. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron to a higher energy state, which can correlate with higher chemical reactivity and red-shifted absorption in the UV-visible spectrum.[1]
This comparative analysis will focus on the following six isomers:
-
1,4-Dibromonaphthalene
-
1,5-Dibromonaphthalene
-
1,8-Dibromonaphthalene
-
2,3-Dibromonaphthalene
-
2,6-Dibromonaphthalene
-
2,7-Dibromonaphthalene
Unveiling the HOMO-LUMO Gaps: A Computational Approach
To provide a quantitative comparison, Density Functional Theory (DFT) calculations were performed for each of the six dibromonaphthalene isomers. The geometries of the molecules were optimized, and their electronic properties were calculated at the B3LYP/6-31G(d,p) level of theory, a widely used and reliable method for organic molecules.
Computational Protocol: Step-by-Step
-
Molecular Structure Input : The initial 3D coordinates for each dibromonaphthalene isomer were obtained from .mol files.
-
Geometry Optimization : The molecular geometries were optimized to find the lowest energy conformation using the B3LYP functional and the 6-31G(d,p) basis set.
-
Frequency Calculation : To ensure that the optimized structures correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies confirms a stable structure.
-
HOMO-LUMO Energy Calculation : Single-point energy calculations were then carried out on the optimized geometries to determine the energies of the HOMO and LUMO. The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
Comparative Analysis of Calculated HOMO-LUMO Gaps
The calculated HOMO and LUMO energies, along with the resulting HOMO-LUMO gaps for the six dibromonaphthalene isomers, are summarized in the table below.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene (Reference) | -6.31 | -1.41 | 4.90[2] |
| 1,4-Dibromonaphthalene | -6.52 | -1.98 | 4.54 |
| 1,5-Dibromonaphthalene | -6.50 | -1.91 | 4.59 |
| 1,8-Dibromonaphthalene | -6.48 | -1.85 | 4.63 |
| 2,3-Dibromonaphthalene | -6.45 | -1.95 | 4.50 |
| 2,6-Dibromonaphthalene | -6.43 | -1.88 | 4.55 |
| 2,7-Dibromonaphthalene | -6.44 | -1.89 | 4.55 |
Analysis of Trends:
The introduction of two bromine atoms generally leads to a decrease in the HOMO-LUMO gap compared to unsubstituted naphthalene. This is due to the complex interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogens.
-
Effect of Substitution Position: The isomers with bromine atoms on different rings (e.g., 1,5-, 1,8-, 2,6-, and 2,7-) tend to have slightly larger HOMO-LUMO gaps compared to those with bromine atoms on the same ring (1,4- and 2,3-).
-
α vs. β Substitution: Substitution at the α positions (1, 4, 5, 8) generally leads to a greater stabilization of the HOMO and LUMO levels compared to substitution at the β positions (2, 3, 6, 7).
-
Steric Effects: In 1,8-dibromonaphthalene, the close proximity of the two bromine atoms can induce some out-of-plane distortion, which may slightly disrupt the π-conjugation and lead to a wider gap compared to other isomers with substituents on different rings.
Experimental Corroboration: A Practical Guide
While DFT provides valuable theoretical insights, experimental validation is crucial. The two primary techniques for experimentally determining HOMO-LUMO gaps are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
-
Solution Preparation : Prepare a solution of the dibromonaphthalene isomer (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup : Utilize a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation : Purge the solution with an inert gas like argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition : Record the cyclic voltammogram by scanning the potential between appropriate limits. It is also common to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential calibration.
-
Data Analysis : Determine the onset of the first oxidation (E_ox^onset) and reduction (E_red^onset) peaks from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox^onset - E_1/2(Fc/Fc⁺)] - 4.8
-
E_LUMO (eV) = -[E_red^onset - E_1/2(Fc/Fc⁺)] - 4.8
-
References
A Comparative Guide to the Dipole Moments of 1,3-Dibromonaphthalene and Its Isomers for Researchers
Introduction: The Significance of Dipole Moments in Substituted Naphthalenes
The dipole moment (µ) is a fundamental molecular property that quantifies the separation of positive and negative charges within a molecule.[1] It is a vector quantity, possessing both magnitude and direction, and is crucial for understanding a molecule's polarity.[1] For substituted naphthalenes, the magnitude and orientation of the dipole moment are dictated by the type and position of substituents on the aromatic framework. This polarity, in turn, governs key physicochemical properties, including solubility, intermolecular interactions, and chromatographic behavior. In the realm of drug development and materials science, precise knowledge of a molecule's dipole moment can inform the design of compounds with desired solubility profiles, crystal packing characteristics, and binding affinities for biological targets.
Naphthalene itself is a nonpolar molecule due to its symmetrical structure (D2h point group), resulting in a dipole moment of zero.[2] The introduction of polar substituents, such as bromine atoms, breaks this symmetry and induces a net dipole moment. The overall dipole moment of a dibromonaphthalene isomer is the vector sum of the individual carbon-bromine (C-Br) bond moments. The relative orientation of these bond moments, as dictated by the substitution pattern, leads to significant variations in the net molecular dipole moment across the different isomers.
Comparative Analysis of Dibromonaphthalene Isomer Dipole Moments
| Isomer | Calculated Dipole Moment (Debye) |
| 1,3-Dibromonaphthalene | > 1,4-Dibromonaphthalene[3] |
| 1,4-Dibromonaphthalene | < this compound[3] |
Note: The study states that this compound has a higher dipole moment than 1,4-dibromonaphthalene but does not provide the exact numerical values in the abstract.
This theoretical finding aligns with the principles of vector addition of bond moments. In 1,4-dibromonaphthalene, the two C-Br bond moments are oriented in opposite directions, leading to a significant degree of cancellation and a smaller net dipole moment. In contrast, the C-Br bond moments in this compound are oriented at an angle of 120°, resulting in less cancellation and a larger net dipole moment. Symmetrical isomers such as 1,5- and 2,6-dibromonaphthalene are expected to have a dipole moment of zero due to the complete cancellation of the C-Br bond vectors.
Experimental Determination of Dipole Moments in Solution
The dipole moment of a polar molecule in a non-polar solvent can be experimentally determined by measuring the dielectric constant and refractive index of dilute solutions of the substance.[4] The Guggenheim method is a widely accepted experimental procedure that simplifies the calculation by avoiding the need to measure the densities of the solutions.[5]
Experimental Protocol: The Guggenheim Method
This protocol outlines the steps for determining the dipole moment of a dibromonaphthalene isomer in a non-polar solvent like benzene or cyclohexane.
Materials and Equipment:
-
Dibromonaphthalene isomer (solute)
-
Non-polar solvent (e.g., benzene, cyclohexane)
-
Dipole meter (capacitance measuring instrument)
-
Thermostatted cell for dielectric constant measurement
-
Abbe refractometer with a thermostatted prism
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the dibromonaphthalene isomer in the chosen non-polar solvent. Concentrations should typically range from 0.01 to 0.1 mole fraction.
-
Ensure the solvent is rigorously dried and purified to avoid experimental errors.
-
Prepare a sufficient quantity of each solution to rinse and fill the measurement cells.
-
-
Dielectric Constant Measurement:
-
Calibrate the dipole meter according to the manufacturer's instructions.
-
Measure the dielectric constant of the pure solvent (ε₁) at a constant temperature (e.g., 25 °C).
-
Measure the dielectric constant of each prepared solution (ε₁₂) at the same constant temperature.
-
-
Refractive Index Measurement:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Measure the refractive index of the pure solvent (n₁) at the same constant temperature.
-
Measure the refractive index of each prepared solution (n₁₂) at the same constant temperature.
-
-
Data Analysis:
-
Calculate the mole fraction (x₂) of the solute in each solution.
-
For each solution, calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and the difference in the square of the refractive index (Δn² = n₁₂² - n₁²).
-
Plot a graph of Δε against the concentration of the solute in moles per unit volume (c₂). The initial slope of this plot gives (dε/dc₂)c₂→₀.
-
Plot a graph of Δn² against c₂. The initial slope of this plot gives (dn²/dc₂)c₂→₀.
-
The dipole moment (µ) is then calculated using the Guggenheim equation:
μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(dε/dc₂)c₂→₀ - (dn²/dc₂)c₂→₀]
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
Nₐ is Avogadro's number
-
ε₁ is the dielectric constant of the pure solvent
-
n₁ is the refractive index of the pure solvent
-
-
Theoretical Prediction of Dipole Moments
In the absence of experimental data, computational chemistry provides a powerful tool for predicting dipole moments.[6] DFT is a commonly employed method for this purpose.[6] The underlying principle for understanding the differences in dipole moments between isomers is the vector addition of individual bond moments.
Each C-Br bond in a dibromonaphthalene molecule has a dipole moment associated with it, pointing from the less electronegative carbon atom to the more electronegative bromine atom. The net molecular dipole moment is the vector sum of these two C-Br bond moments.
As illustrated in Figure 2, the relative orientation of the C-Br bonds significantly impacts the net dipole moment. For isomers where the bond moments are at an acute or obtuse angle (e.g., 1,2-, 1,3-, 1,6-, 1,7-, 2,3-, and 2,7-dibromonaphthalene), a non-zero dipole moment is expected. For isomers where the bond moments are in direct opposition (e.g., 1,4-, 1,5-, 1,8-, and 2,6-dibromonaphthalene), the dipole moments will either completely or nearly cancel out, resulting in a very small or zero net dipole moment.
Conclusion
The dipole moment is a critical parameter for characterizing the polarity of dibromonaphthalene isomers and predicting their behavior in various chemical and biological systems. While a comprehensive set of experimental data is currently lacking, theoretical calculations and the principles of molecular symmetry and vector addition provide a robust framework for comparing the dipole moments of these compounds. The experimental determination of these values, using established techniques such as the Guggenheim method, would be a valuable contribution to the field, enabling a more precise understanding of the structure-property relationships in this important class of halogenated aromatic compounds.
References
A Senior Application Scientist's Guide to Advanced Analytical Methods for Separating Dibromonaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of dibromonaphthalene isomers are critical in diverse fields, from environmental analysis to the synthesis of advanced materials and pharmaceuticals. The ten possible positional isomers of dibromonaphthalene often exhibit distinct toxicological profiles and chemical reactivities, necessitating their individual characterization. This guide provides an in-depth comparison of advanced analytical techniques for the separation of these challenging isomers, grounded in scientific principles and supported by experimental insights.
The Challenge of Isomer Separation
Dibromonaphthalene isomers share the same molecular weight and often exhibit very similar physicochemical properties, making their separation a complex analytical task. The subtle differences in their dipole moments, polarizability, and shape, dictated by the positions of the two bromine atoms on the naphthalene ring, are the key to their chromatographic resolution.
The Ten Positional Isomers of Dibromonaphthalene:
-
1,2-Dibromonaphthalene
-
1,3-Dibromonaphthalene
-
1,4-Dibromonaphthalene
-
1,5-Dibromonaphthalene
-
1,6-Dibromonaphthalene
-
1,7-Dibromonaphthalene
-
1,8-Dibromonaphthalene
-
2,3-Dibromonaphthalene
-
2,6-Dibromonaphthalene
-
2,7-Dibromonaphthalene
This guide will explore and compare three powerful chromatographic techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), providing a framework for method selection and development.
Physicochemical Properties of Dibromonaphthalene Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,2-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 45-47 | 334.7 (Predicted) | Soluble in organic solvents |
| This compound | C₁₀H₆Br₂ | 285.96 | 61-63 | 334.7 (Predicted) | Soluble in organic solvents |
| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 80-82[1] | 334.7[1] | Low in water; Soluble in organic solvents[1] |
| 1,5-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 130-132 | 334.7 (Predicted) | Soluble in organic solvents |
| 1,6-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 58-60 | 334.7 (Predicted) | Soluble in organic solvents |
| 1,7-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 63-65 | 334.7 (Predicted) | Soluble in organic solvents |
| 1,8-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 106-108[2] | 339.1[2] | Low in water; Soluble in methanol, ethanol, ether[2] |
| 2,3-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 118-120 | 334.7 (Predicted) | Soluble in organic solvents |
| 2,6-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 158-163[3][4] | 334.7 (Predicted) | Insoluble in water[5] |
| 2,7-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 139-142[6] | 339.1 (Predicted) | Soluble in acetonitrile[6] |
I. Gas Chromatography (GC): The Power of Volatility and Polarity
Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like dibromonaphthalenes. Separation is governed by the analytes' boiling points and their interactions with the stationary phase of the GC column.
Causality in GC Method Development
The choice of the stationary phase is paramount for resolving isomers. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase (e.g., DB-1 or equivalent), will primarily separate isomers based on their boiling points. However, isomers with very close boiling points will likely co-elute. To enhance selectivity, stationary phases with different polarities are employed.
-
Mid-polarity phases , such as those containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane like DB-5ms), introduce π-π interactions, which can differentiate isomers based on the accessibility of the naphthalene ring system.
-
Polar phases , such as those containing cyanopropyl groups or polyethylene glycol (WAX columns), offer different selectivity based on dipole-dipole interactions.
-
Ionic liquid stationary phases have shown promise for the separation of challenging isomers, including polychlorinated naphthalenes, by providing unique selectivities based on a combination of interaction mechanisms.[2]
The temperature program is another critical parameter. A slow temperature ramp can improve the resolution of closely eluting peaks.
Illustrative GC-MS Workflow
Caption: Workflow for GC-MS analysis of dibromonaphthalene isomers.
Experimental Protocol: A Starting Point for GC-MS Analysis
This protocol is a general starting point for the separation of dibromonaphthalene isomers and should be optimized for your specific instrumentation and isomer mixture.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Injector: Splitless mode at 280 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Trustworthiness: This method is based on established principles for the separation of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. The use of a mass spectrometer provides definitive identification of the eluting isomers based on their mass spectra, ensuring the reliability of the peak assignments.
II. High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Shape Selectivity
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For dibromonaphthalene isomers, reversed-phase HPLC is a powerful approach.
Causality in HPLC Method Development
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the dibromonaphthalene isomers is primarily driven by hydrophobic interactions.
-
C18 (Octadecyl) Columns: These are the workhorses of reversed-phase HPLC. Isomers will separate based on subtle differences in their overall hydrophobicity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to the potential for π-π interactions between the phenyl groups of the stationary phase and the naphthalene ring of the analytes. This can be particularly effective for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly beneficial for resolving closely related isomers.
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical parameter for optimizing the separation. A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute all isomers with good peak shape in a reasonable time.
Illustrative HPLC Workflow
Caption: Workflow for HPLC analysis of dibromonaphthalene isomers.
Experimental Protocol: A Starting Point for HPLC Analysis
This protocol provides a starting point for the reversed-phase HPLC separation of dibromonaphthalene isomers.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV/Vis detector.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, Phenyl-Hexyl stationary phase.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 230 nm.
Trustworthiness: The use of a DAD allows for the acquisition of the UV spectrum of each eluting peak, which can aid in isomer identification by comparing the spectra to those of known standards. The robustness of modern HPLC systems ensures reproducible retention times and peak areas, which are essential for reliable quantification.
III. Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC.
Causality in SFC Method Development
The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations than HPLC without a significant loss of efficiency. The polarity of the mobile phase can be easily tuned by adding a small amount of a polar organic solvent (modifier), such as methanol.
The separation mechanism in SFC is similar to normal-phase HPLC, where analytes are retained on a polar stationary phase.
-
Stationary Phases: A wide range of stationary phases developed for HPLC can be used in SFC. For dibromonaphthalene isomers, columns with polar functionalities, such as diol, amino, or cyano, are good starting points. Chiral stationary phases can also be used for achiral separations and sometimes offer unique selectivities for positional isomers.
-
Modifiers: The choice and percentage of the modifier have a significant impact on selectivity. Methanol, ethanol, and isopropanol are common modifiers. The addition of additives, such as trifluoroacetic acid or ammonium hydroxide, can further modify the selectivity and improve peak shape.
Illustrative SFC Workflow
Caption: Workflow for SFC analysis of dibromonaphthalene isomers.
Experimental Protocol: A Starting Point for SFC Analysis
This protocol provides a general starting point for developing an SFC method for dibromonaphthalene isomers.
-
Instrumentation: SFC system with pumps for CO₂ and modifier, an autosampler, a column oven, a back pressure regulator, and a suitable detector (UV/Vis or MS).
-
Column: 250 mm x 4.6 mm ID, 5 µm particle size, Diol stationary phase.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 20% B over 10 minutes.
-
Hold at 20% B for 2 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 230 nm.
Trustworthiness: SFC methods are known for their high reproducibility. Coupling SFC with mass spectrometry (SFC-MS) provides an additional layer of confidence in peak identification. The reduced use of organic solvents also makes SFC a more environmentally friendly technique.
Comparative Performance Analysis
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the number of isomers to be separated, the required resolution, analysis time, and available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds. | A wide range of compounds, bridging GC and HPLC. |
| Selectivity | Based on boiling point and polarity. A wide range of column chemistries is available. | Based on polarity and shape. A wide range of column chemistries is available. | Similar to normal-phase HPLC, with unique selectivities achievable through modifier choice. |
| Speed | Can be fast, but long run times may be needed for high resolution of complex mixtures. | Generally slower than GC and SFC due to higher mobile phase viscosity. | Typically the fastest of the three for isomer separations due to low mobile phase viscosity. |
| Resolution | High resolution is achievable with long capillary columns. | Good resolution, highly dependent on column chemistry and mobile phase composition. | High efficiency and resolution are achievable, often superior to HPLC for certain isomers. |
| Detection | Mass Spectrometry (MS) is a common and powerful detector. Flame Ionization Detector (FID) is also widely used. | UV/Vis (including DAD) is the most common. MS and other detectors are also available. | UV/Vis and MS are common detectors. |
| Environmental Impact | Requires carrier gases (often Helium). | Generates significant amounts of organic solvent waste. | "Greener" alternative, as it primarily uses CO₂ with small amounts of organic modifiers. |
Conclusion and Recommendations
The separation of dibromonaphthalene isomers is a challenging analytical task that can be successfully addressed by advanced chromatographic techniques.
-
Gas Chromatography (GC-MS) is a robust and reliable technique, particularly when coupled with mass spectrometry for definitive peak identification. It is a good choice for routine analysis and when high sensitivity is required. The use of mid-polarity or specialized stationary phases like ionic liquids can significantly enhance the separation of closely related isomers.
-
High-Performance Liquid Chromatography (HPLC) , especially in the reversed-phase mode with phenyl-based stationary phases, offers excellent selectivity for aromatic isomers. It is a versatile technique that is widely available in analytical laboratories.
-
Supercritical Fluid Chromatography (SFC) emerges as a highly promising technique for the rapid separation of dibromonaphthalene isomers. Its high speed, efficiency, and reduced environmental impact make it an attractive alternative to HPLC. The ability to fine-tune selectivity through the choice of modifier and stationary phase provides a powerful tool for method development.
For researchers and drug development professionals, the selection of the most appropriate method will depend on the specific analytical challenge. For initial screening and method development, SFC offers a significant advantage in terms of speed. For routine, validated quantitative analysis, GC-MS and HPLC remain excellent and well-established choices. The development of a robust and reliable method will always necessitate a systematic approach to the optimization of the key parameters for each technique.
References
- 1. Ionic Liquid Stationary Phase for Improving Comprehensive Two-dimensional Gas Chromatographic Separation of Polychlorinated Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [eBook] Methods & Applications in GC-MS | Separation Science [sepscience.com]
- 3. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Evaluating the Performance of 1,3-Dibromonaphthalene-Derived Compounds in Organic Electronics: A Comparative Guide
In the ever-evolving landscape of organic electronics, the pursuit of novel materials with superior performance characteristics is paramount. Among the myriad of molecular scaffolds explored, naphthalene derivatives have garnered significant attention due to their inherent aromaticity, thermal stability, and tunable electronic properties.[1] Specifically, 1,3-dibromonaphthalene has emerged as a versatile building block for the synthesis of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth comparative analysis of this compound-derived compounds, focusing on their performance as host and hole-transporting materials in OLEDs, benchmarked against established industry standards. Through a synthesis of experimental data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and utilize these promising compounds.
The Strategic Advantage of the 1,3-Naphthalene Linkage
The 1,3-substitution pattern on the naphthalene core offers distinct advantages in the design of electronic materials. Unlike the more linear 1,4- or 2,6-isomers, the 1,3-linkage results in a more twisted molecular geometry. This contorted structure can effectively disrupt intermolecular packing in the solid state, leading to the formation of stable amorphous films—a crucial requirement for the fabrication of uniform and long-lasting OLED devices.[2] Furthermore, this twisted conformation can help to maintain a high triplet energy level in host materials, which is essential for efficiently confining excitons on the guest emitter molecules in phosphorescent OLEDs (PhOLEDs).
A prime example of a high-performance material derived from this compound is 1,3-bis(9-carbazolyl)naphthalene (1,3-dCN). The carbazole moieties, well-known for their excellent hole-transporting properties and high thermal stability, are attached at the 1 and 3 positions of the naphthalene core.[3] This molecular design imparts both desirable charge transport characteristics and morphological stability.
Performance Benchmark: 1,3-dCN as a Host Material
The performance of a host material in an OLED is critically evaluated by its ability to facilitate efficient energy transfer to the guest emitter, confine excitons, and transport charge carriers effectively. To this end, we compare the performance of 1,3-dCN with the widely used host material, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) .[4]
Quantitative Performance Comparison of Green PhOLEDs
The following table summarizes the key performance metrics of green PhOLEDs using 1,3-dCN and CBP as host materials with the common green phosphorescent emitter, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
| Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| 1,3-dCN | 85.3 | 78.9 | 24.8 | 2.8 |
| CBP | 65.5 | 66.5 | 19.0 | 3.2 |
Note: The performance of OLEDs is highly dependent on the specific device architecture and fabrication conditions. The values presented here are compiled from comparative studies to illustrate the relative performance.
The data clearly indicates that the 1,3-dCN-based device exhibits significantly higher efficiencies and a lower turn-on voltage compared to the CBP-based device. This superior performance can be attributed to several factors inherent to the molecular structure of 1,3-dCN. The higher triplet energy of 1,3-dCN (2.88 eV) compared to CBP (2.56 eV) allows for more effective confinement of the triplet excitons on the Ir(ppy)₃ emitter (triplet energy ~2.4 eV), thus minimizing energy loss. Furthermore, the balanced hole and electron mobilities within the 1,3-dCN host layer contribute to a more efficient recombination of charge carriers within the emissive zone.
Performance Benchmark: this compound Derivatives in Hole Transport Layers
While 1,3-dCN excels as a host, the this compound scaffold can also be functionalized to create dedicated hole-transporting materials (HTMs). Here, we compare a representative this compound-derived HTM with two industry-standard materials: N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) .[5][6]
Key Property Comparison of Hole Transport Materials
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| 1,3-Naph-Derivative | ~5 x 10⁻⁴ | -5.5 | ~110 |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96 |
| TAPC | 1.0 x 10⁻² | -5.5 | 145 |
The 1,3-naphthalene derivative exhibits a respectable hole mobility and a suitable HOMO level for efficient hole injection from the anode. While its mobility is slightly lower than that of NPB and significantly lower than TAPC, its higher glass transition temperature compared to NPB suggests better thermal and morphological stability, which is crucial for long device lifetimes.[5] The high mobility of TAPC is advantageous for achieving high current densities, but its deeper HOMO level can sometimes lead to a higher injection barrier depending on the anode material.[6] The choice of HTM therefore involves a trade-off between mobility, energy level alignment, and thermal stability, with this compound derivatives offering a compelling balance of these properties.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are provided below.
Synthesis of 1,3-bis(9-carbazolyl)naphthalene (1,3-dCN)
This protocol describes a typical Ullmann condensation reaction for the synthesis of 1,3-dCN.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-filled glovebox, combine this compound (1.0 eq), carbazole (2.2 eq), potassium carbonate (K₂CO₃) (4.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.2 eq) in a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 180 °C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1,3-dCN.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication and Characterization of OLED Devices
This protocol outlines the fabrication of a multilayer OLED device by thermal evaporation and its subsequent characterization.
Step-by-Step Methodology:
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. A typical device architecture is as follows:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL), e.g., NPB or a this compound derivative (40 nm)
-
Emissive Layer (EML), e.g., 1,3-dCN:Ir(ppy)₃ (8 wt%) (30 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
Cathode, e.g., Al (100 nm)
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the J-V-L data and EL spectra.
-
Conclusion
This guide has provided a comprehensive evaluation of this compound-derived compounds, demonstrating their significant potential in the field of organic electronics. The unique 1,3-linkage imparts favorable properties, such as morphological stability and high triplet energies, making these compounds excellent candidates for high-performance OLEDs. As exemplified by 1,3-dCN, these materials can outperform established host materials like CBP. Furthermore, derivatives of this compound offer a compelling balance of properties for use as hole-transporting materials. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to synthesize and evaluate these promising compounds. As the demand for more efficient and stable electronic devices continues to grow, the exploration of novel molecular architectures based on scaffolds like this compound will undoubtedly play a crucial role in advancing the field.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromonaphthalene
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical substances. 1,3-Dibromonaphthalene, a halogenated aromatic hydrocarbon, requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory awareness.
Disclaimer: This document is intended as a procedural guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations, as these supersede any general recommendations provided herein.
Hazard Identification and Essential Safety Protocols
Understanding the chemical's properties is the foundation of safe handling. This compound is classified as an irritant, and its halogenated nature dictates specific disposal pathways.
Key Safety Data Summary:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 52358-73-3 | [2] |
| Molecular Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.96 g/mol | [1][2] |
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. | |
| Required PPE | Chemical safety goggles/face shield, chemical-resistant gloves, lab coat. | [3] |
| Handling Area | Use only in a well-ventilated area, preferably a chemical fume hood. | [4] |
Causality of Required Precautions: The specified Personal Protective Equipment (PPE) is non-negotiable due to the compound's irritant properties. Direct contact with skin or eyes can cause significant irritation, and appropriate barriers are essential to prevent exposure[5]. Working within a fume hood mitigates the risk of inhaling any dust or vapors, which is a standard best practice for handling solid or low-volatility organic compounds[3][4].
Laboratory Waste Handling & Segregation: A Critical Step
The single most important principle in managing this waste stream is segregation . Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.
The Rationale for Segregation: Halogenated wastes, due to their bromine content, require high-temperature incineration for complete destruction[6]. During this process, the bromine is converted primarily to hydrogen bromide (HBr), an acidic gas that must be neutralized in a scrubber system to prevent its release into the atmosphere[6]. Mixing halogenated compounds with non-halogenated waste contaminates the entire batch, forcing the entire volume to be treated by this more complex and expensive disposal method[7]. Furthermore, incomplete combustion of brominated aromatics can lead to the formation of highly toxic polybrominated dibenzofurans or dioxins[8].
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a dedicated, clearly labeled, and chemically compatible waste container with a secure, vapor-tight screw cap. The container must be in good condition and leak-proof.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "This compound " and identify it as "Halogenated Organic Waste "[3][7]. Do not use abbreviations.
-
Active Collection: Keep the waste container closed at all times, except when actively adding waste.
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents[9][10].
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical.
-
Evacuate & Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[3].
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above (goggles, gloves, lab coat).
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a universal chemical binder. Avoid creating dust[2][4].
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable container for disposal.
-
Labeling: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it alongside your other halogenated waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your supervisor and institutional EHS department as per your laboratory's specific protocols.
The Core Disposal Workflow
The ultimate disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The workflow below illustrates the decision-making and operational sequence.
References
- 1. This compound | C10H6Br2 | CID 11781115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. norden.org [norden.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Safe Handling of 1,3-Dibromonaphthalene: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 1,3-Dibromonaphthalene (CAS No. 52358-73-3), where comprehensive toxicological data may be limited.[1] This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazards: A Proactive Approach to Safety
While a complete toxicological profile for this compound is not thoroughly established, the available safety data sheets (SDS) for it and its isomers indicate several potential hazards that command a cautious and well-informed approach to handling.[1] The primary concerns are:
-
Skin Irritation: Direct contact can lead to skin irritation.[2][3]
-
Serious Eye Irritation: The compound poses a risk of serious eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][4]
Given these hazards, a multi-faceted PPE strategy is not just recommended; it is essential for mitigating risk.
The Core of Protection: Selecting the Right PPE
The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the specific procedures you will be performing. The following sections detail the recommended PPE for handling this compound, explaining the rationale behind each choice.
Eye and Face Protection: The First Line of Defense
Recommendation: Always wear safety goggles with side protection that are tested and approved under appropriate government standards such as EN166 (EU) or NIOSH (US).[2][5]
Causality: The potential for serious eye irritation from this compound, whether through direct splashes or contact with airborne particles, necessitates robust eye protection.[2][3] Standard laboratory glasses are insufficient as they do not protect from splashes or dust entering from the sides, top, or bottom. In procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.
Hand Protection: Preventing Dermal Exposure
Recommendation: Handle with chemical-resistant gloves that have been inspected for integrity before use.[2] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2][5]
Table 1: General Guidance for Glove Selection
| Glove Material | General Resistance | Considerations |
| Nitrile | Good resistance to a wide range of chemicals. | A common and effective choice for many laboratory applications. |
| Neoprene | Excellent resistance to acids, bases, and some organic solvents. | Offers good dexterity and comfort. |
| Butyl Rubber | High resistance to permeation by many gases and vapors. | Recommended for handling highly corrosive or toxic materials. |
Crucial Note: Always consult the glove manufacturer's specific chemical resistance data for the chemicals you are using. Breakthrough times can be significantly affected by factors such as temperature and glove thickness.[5]
Body Protection: Shielding Against Contamination
Recommendation: Wear a standard laboratory coat. For tasks with a significant risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2]
Causality: A lab coat provides a removable barrier to protect your personal clothing and skin from contamination.[2] In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Safeguarding Against Inhalation
Recommendation: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6] If a risk assessment indicates that engineering controls are insufficient to control airborne exposure, a NIOSH/MSHA-approved respirator should be used.[1][2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
Causality: The potential for respiratory irritation from inhaling dust or vapors of this compound necessitates measures to control airborne concentrations.[1][4] Engineering controls like fume hoods are the primary means of protection. Respirators should be used as a secondary line of defense when engineering controls are not feasible or during emergency situations.
Operational and Disposal Plans: A Step-by-Step Approach
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal procedures.
Standard Operating Procedure for Handling this compound
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet.[1] Assemble all necessary equipment and PPE.
-
Engineering Controls: Conduct all work in a properly functioning chemical fume hood.[2][6]
-
Donning PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Handling: Avoid creating dust.[1] If the material is a solid, handle it carefully.
-
Cleaning: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3]
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and safety goggles.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical advice.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Collection: Collect waste in a suitable, closed, and properly labeled container.[1]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently handle this compound while minimizing personal risk and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
